Product packaging for (-)-Vorozole(Cat. No.:CAS No. 132042-69-4)

(-)-Vorozole

Cat. No.: B15185656
CAS No.: 132042-69-4
M. Wt: 324.77 g/mol
InChI Key: XLMPPFTZALNBFS-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vorozole, (-)- is a potent, non-steroidal, and competitive aromatase (cytochrome P450 19A1) inhibitor that was developed as a third-generation anti-neoplastic agent . Although not approved for clinical use, Vorozole has significant value in scientific research. Its high specificity for the aromatase enzyme makes it an essential pharmacological tool for studying estrogen biosynthesis . Radiolabeled [11C]-Vorozole is used as a tracer in Positron Emission Tomography (PET) imaging to map and quantify the distribution of aromatase in the brain and other tissues of living animal models, providing critical insights into the role of neurosteroids . In vitro, Vorozole demonstrates potent inhibitory activity against recombinant human aromatase (CYP19A1) with IC50 values in the nanomolar range . It is also used in biochemical assays to investigate the aromatase enzyme's structure and function and to study the effects of estrogen deprivation in various experimental models of hormone-responsive cancers . The compound contains a triazole ring that coordinates with the heme iron of the aromatase enzyme, leading to reversible, competitive inhibition . Vorozole, (-)- is offered for research applications and is strictly for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic use. CAS Registry Number: 118949-22-7 . Molecular Formula: C16H13ClN6 . Molecular Weight: 324.77 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13ClN6 B15185656 (-)-Vorozole CAS No. 132042-69-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132042-69-4

Molecular Formula

C16H13ClN6

Molecular Weight

324.77 g/mol

IUPAC Name

6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1

InChI Key

XLMPPFTZALNBFS-MRXNPFEDSA-N

Isomeric SMILES

CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Canonical SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (-)-Vorozole on Aromatase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (-)-vorozole, a potent and selective non-steroidal aromatase inhibitor. It delves into the molecular interactions, kinetic properties, and cellular consequences of vorozole's inhibition of aromatase, offering valuable insights for researchers in oncology, endocrinology, and drug development.

Core Mechanism of Action: Competitive Inhibition of Aromatase

This compound is a third-generation, non-steroidal aromatase inhibitor that operates through a reversible and competitive mechanism.[1][2] As a triazole derivative, its primary mode of action involves high-affinity binding to the active site of aromatase, a cytochrome P450 enzyme (CYP19A1).[3] This binding event directly prevents the endogenous androgen substrates, such as testosterone and androstenedione, from accessing the catalytic site, thereby inhibiting the synthesis of estrogens (estradiol and estrone).

The key interaction occurs between the N-4 atom of vorozole's triazole ring and the sixth coordination position of the ferric iron atom within the heme prosthetic group of the aromatase enzyme. This coordination competitively displaces the oxygen molecule required for the aromatization reaction. Molecular modeling studies suggest that the binding of vorozole is further stabilized by interactions with key amino acid residues within the active site, including those in the I-helix and the C-terminus of the enzyme.

The competitive nature of this inhibition is a critical aspect of vorozole's mechanism. It implies that the degree of inhibition is dependent on the relative concentrations of both the inhibitor and the substrate. The high potency of vorozole is reflected in its low nanomolar inhibition constants (Ki) and IC50 values.

Quantitative Inhibition Data

The potency of this compound has been quantified in various in vitro systems. The following table summarizes key inhibitory parameters, providing a comparative view of its efficacy.

ParameterEnzyme SourceSubstrateValueReference
IC50 Human Placental AromataseAndrostenedione1.38 nM[2]
IC50 Cultured Rat Ovarian Granulosa CellsNot Specified0.44 nM[2]
IC50 FSH-stimulated Rat Granulosa CellsNot Specified1.4 ± 0.5 nM[4]
Ki Recombinant Human Aromatase (CYP19A1)MFC0.9 nM[5]

Experimental Protocols

Tritiated Water Release Assay for Aromatase Inhibition

This is a widely used method to determine the activity of aromatase and the potency of its inhibitors.

Principle: The assay measures the release of tritiated water (³H₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione) to an estrogen. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.

Detailed Methodology:

  • Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.4)

    • NADPH (cofactor, final concentration ~1 mM)

    • Aromatase enzyme source (e.g., human placental microsomes or recombinant human aromatase)

    • Varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H]-androstenedione (final concentration typically in the nanomolar range).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding a suitable organic solvent, such as chloroform or methylene chloride, and vortexing.

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The unreacted substrate and steroidal products will partition into the organic phase, while the released ³H₂O will remain in the aqueous phase.

  • Extraction of Residual Substrate: To remove any remaining tritiated substrate from the aqueous phase, add a charcoal-dextran suspension, vortex, and centrifuge.

  • Quantification: Transfer an aliquot of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each vorozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

Principle: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Detailed Methodology:

  • Enzyme Kinetics Assays: Perform a series of aromatase activity assays (e.g., using the tritiated water release assay described above) with the following variations:

    • Vary the concentration of the substrate (e.g., androstenedione) over a range that brackets the Michaelis constant (Km).

    • For each substrate concentration, perform the assay in the absence (control) and presence of several fixed concentrations of this compound.

  • Data Collection: Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/v versus 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis (at 1/Vmax). The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).

    • Dixon Plot: Plot 1/v versus inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.

    • Non-linear Regression: The most accurate method is to fit the entire dataset (velocity versus substrate and inhibitor concentrations) to the Michaelis-Menten equation for competitive inhibition using specialized software: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Visualizations of Pathways and Workflows

Mechanism of Aromatase Inhibition by this compound

G Mechanism of Aromatase Inhibition by this compound cluster_0 Aromatase Active Site Aromatase Aromatase (CYP19A1) Heme Heme Iron (Fe³⁺) SubstrateBindingSite Substrate Binding Site Estrogens Estrogens (Estradiol, Estrone) Heme->Estrogens Catalyzes conversion SubstrateBindingSite->Heme Presents substrate to Androgens Androgens (Testosterone, Androstenedione) Androgens->SubstrateBindingSite Binds Vorozole This compound Vorozole->Heme Coordinates with N-4 of triazole ring Vorozole->SubstrateBindingSite Competitively Binds

Caption: Competitive inhibition of aromatase by this compound.

Downstream Signaling Cascade of Aromatase Inhibition in Breast Cancer Cells

G Downstream Effects of Aromatase Inhibition by this compound Vorozole This compound Aromatase Aromatase (CYP19A1) Vorozole->Aromatase Inhibits Estrogen Estrogen Synthesis ↓ Aromatase->Estrogen Catalyzes ER Estrogen Receptor (ER) Activation ↓ Estrogen->ER Activates CellCycle Cell Cycle Progression ↓ (G1 Arrest) ER->CellCycle Promotes Apoptosis Apoptosis ↑ ER->Apoptosis Inhibits TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth Leads to Apoptosis->TumorGrowth Reduces

Caption: Signaling pathway affected by vorozole in breast cancer.

Experimental Workflow for Determining Aromatase Inhibition

G Workflow for Aromatase Inhibition Assay PrepareReagents 1. Prepare Reagents (Buffer, NADPH, Enzyme, Inhibitor) Preincubation 2. Pre-incubate Enzyme and Inhibitor PrepareReagents->Preincubation AddSubstrate 3. Add Tritiated Substrate Preincubation->AddSubstrate Incubation 4. Incubate at 37°C AddSubstrate->Incubation StopReaction 5. Stop Reaction (Organic Solvent) Incubation->StopReaction PhaseSeparation 6. Separate Aqueous and Organic Phases StopReaction->PhaseSeparation Quantify 7. Quantify Radioactivity in Aqueous Phase PhaseSeparation->Quantify DataAnalysis 8. Calculate % Inhibition and IC50 Quantify->DataAnalysis

Caption: Workflow for determining aromatase inhibitor potency.

Conclusion

This compound is a highly potent and selective competitive inhibitor of aromatase. Its mechanism of action is well-characterized, involving direct binding to the enzyme's active site and coordination with the heme iron, which effectively blocks estrogen synthesis. This targeted inhibition leads to the suppression of estrogen-dependent cell proliferation and the induction of apoptosis in hormone-sensitive breast cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications and development of next-generation aromatase inhibitors.

References

Introduction: The Critical Role of Stereochemistry in Vorozole's Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biological Activity of the (-)-Vorozole Stereoisomer

Vorozole is a potent, third-generation non-steroidal aromatase inhibitor. As a triazole derivative, its primary mechanism of action involves the competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. This function has positioned vorozole and similar agents as crucial tools in the treatment of hormone-dependent breast cancer.

A pivotal aspect of vorozole's pharmacology is its chiral nature. The molecule exists as two distinct, non-superimposable mirror images, known as enantiomers: the dextrorotatory (+)-(S)-vorozole (also referred to as R83842) and the levorotatory (-)-(R)-vorozole. The biological activity of vorozole is highly stereoselective, with the vast majority of its potent aromatase-inhibiting effect residing in the (+)-vorozole enantiomer[1][2][3][4].

This technical guide provides a detailed examination of the biological activity of the this compound stereoisomer. By contrasting its activity with that of its potent (+)-counterpart, we aim to provide a comprehensive understanding of its pharmacological profile, which is primarily characterized by a lack of significant aromatase inhibition and antitumor efficacy. This analysis underscores the fundamental principle of stereochemistry in drug design and action for researchers, scientists, and drug development professionals.

Mechanism of Action: Stereoselective Inhibition of Aromatase

Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis. It converts androgens like androstenedione and testosterone into estrone and estradiol, respectively. In many forms of breast cancer, tumor growth is stimulated by estrogens. By inhibiting aromatase, vorozole effectively reduces the circulating and local levels of estrogens, thereby depriving cancer cells of these essential growth signals.

The active enantiomer, (+)-vorozole, functions as a competitive inhibitor. Its triazole ring binds to the nitrogen atom of the heme iron group within the cytochrome P450 active site of the aromatase enzyme. This interaction blocks the binding of the natural androgen substrate, thereby halting estrogen production.

Crucially, this potent inhibitory activity is almost exclusive to the (+)-enantiomer. The (-)-enantiomer exhibits a significantly weaker interaction with the enzyme's active site, rendering it largely inactive as an aromatase inhibitor.

cluster_pathway Estrogen Synthesis Pathway cluster_inhibition Inhibition by Vorozole Enantiomers Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone) Aromatase->Estrogens Conversion Vorozole_plus (+)-Vorozole (Active Enantiomer) Vorozole_plus->Aromatase Potent Inhibition Vorozole_minus This compound (Inactive Enantiomer) Vorozole_minus->Aromatase Weak / No Inhibition

Figure 1: Stereoselective Inhibition of the Aromatase Pathway by Vorozole Enantiomers.

Quantitative Data on Biological Activity

The profound difference in biological activity between the vorozole enantiomers is most evident in quantitative assays. The (+)-enantiomer is a highly potent inhibitor with activity in the nanomolar range, whereas the (-)-enantiomer is substantially less active.

In Vitro Aromatase Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Studies consistently demonstrate that (+)-vorozole is a potent inhibitor of aromatase from various sources. While specific IC50 values for this compound are not widely reported, its activity is known to be negligible in comparison.

Compound / EnantiomerTarget SystemIC50 Value (nM)Reference
(+)-Vorozole (R83842) FSH-stimulated rat granulosa cells1.4 ± 0.5[2]
(+)-Vorozole (R83842) Human placental aromatase1.38[1]
(+)-Vorozole Recombinant Human Aromatase (CYP19A1)4.17[5]
This compound N/ASignificantly less active; specific IC50 not reported[6]

Table 1: Comparative in vitro potency of vorozole enantiomers against aromatase.

In Vivo Efficacy and Antitumor Activity

In vivo models confirm the stereoselective activity observed in vitro. The ability to suppress estrogen levels and inhibit tumor growth resides with the (+)-enantiomer. A study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor model, a standard for estrogen-dependent cancers, provided a direct comparison.

Compound / EnantiomerModelKey FindingReference
(+)-Vorozole (R83842) PMSG-primed female ratsED50 of 0.0034 mg/kg for plasma estradiol reduction[2]
Racemate (R 76713) DMBA-induced rat mammary tumors~90% reduction in tumor growth (at 2.5 mg/kg, b.i.d.)[6]
(+)-Vorozole DMBA-induced rat mammary tumors~90% reduction in tumor growth (at 2.5 mg/kg, b.i.d.)[6]
This compound DMBA-induced rat mammary tumorsDid not alter tumor growth (at 2.5 mg/kg, b.i.d.)[6]

Table 2: Comparative in vivo efficacy of vorozole enantiomers.

Selectivity Profile

A key advantage of third-generation aromatase inhibitors is their high selectivity for the aromatase enzyme over other cytochrome P450 enzymes involved in steroidogenesis. This minimizes off-target effects. This selectivity is also a characteristic of the active (+)-vorozole enantiomer, which shows inhibitory concentrations for other CYPs that are orders of magnitude higher than for aromatase.

Cytochrome P450 EnzymeFunction(+)-Vorozole IC50 (µM)Selectivity Margin (vs. CYP19A1)Reference
CYP19A1 (Aromatase) Estrogen Synthesis0.00417 -[5]
CYP1A1 Xenobiotic Metabolism0.469~112x[5]
CYP2A6 Xenobiotic Metabolism24.4~5,850x[5]
CYP3A4 Drug Metabolism98.1~23,500x[5]
Other Steroid Receptors Hormone Signaling> 10> 2,400x[2]

Table 3: Selectivity profile of (+)-vorozole against other cytochrome P450 enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of aromatase inhibitors like vorozole.

Protocol: In Vitro Aromatase Inhibition Assay

Objective: To determine the IC50 value of a test compound against human recombinant aromatase. This protocol is based on commercially available fluorometric screening kits.

Methodology:

  • Reagent Preparation: Prepare assay buffer, a solution of human recombinant aromatase (CYP19A1), a fluorogenic substrate, and an NADPH-generating system. Prepare a stock solution of the test compound (e.g., this compound) and a positive control inhibitor (e.g., letrozole or (+)-vorozole) in a suitable solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the test compound and positive control to create a range of concentrations for testing (e.g., 0.01 nM to 100 µM).

  • Plate Setup: In a 96-well microplate, add the following to respective wells:

    • Solvent Control: Assay buffer, enzyme, and solvent.

    • Inhibitor Wells: Assay buffer, enzyme, and serial dilutions of the test compound/positive control.

  • Enzyme Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol: In Vivo Antitumor Efficacy in a DMBA-Induced Rat Model

Objective: To evaluate the effect of this compound on the growth of established, estrogen-dependent mammary tumors in rats.

cluster_groups Treatment Groups (n=10-15/group) A 1. Animal Acclimation (Female Sprague-Dawley Rats, ~40 days old) B 2. Tumor Induction (Single oral gavage of DMBA in oil) A->B C 3. Tumor Monitoring (Weekly palpation until tumors reach ~15mm) B->C D 4. Randomization (Assign rats to treatment groups) C->D G1 Group 1: Vehicle Control (e.g., CMC) G2 Group 2: (+)-Vorozole (e.g., 2.5 mg/kg) G3 Group 3: This compound (e.g., 2.5 mg/kg) E 5. Drug Administration (Oral gavage, twice daily for 42 days) F 6. Tumor Measurement (Caliper measurements, twice weekly) E->F G 7. Endpoint Analysis (Calculate tumor volume change, statistical analysis, tissue collection) F->G

References

Discovery and synthesis of (-)-Vorozole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of (-)-Vorozole

Introduction

Vorozole is a potent, selective, and non-steroidal third-generation aromatase inhibitor.[1][2] As a triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[3][4] The majority of its inhibitory activity is attributed to the dextro-enantiomer, also referred to as (+)-Vorozole.[1] While it demonstrated significant efficacy in reducing circulating estrogen levels and showed antitumor activity in preclinical and clinical studies, its development was ultimately halted as it did not offer a significant survival advantage over existing therapies for advanced breast cancer.[3][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

Vorozole exerts its therapeutic effect by binding to the cytochrome P450 moiety of the aromatase enzyme, thereby competitively inhibiting the aromatization of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol).[3] This leads to a significant reduction in circulating estrogen levels, which is beneficial in the treatment of hormone-receptor-positive breast cancer.[1][3] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens by aromatase, this inhibition is particularly effective.[5]

Signaling Pathway of Aromatase Inhibition by this compound

G Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalyzes conversion TumorGrowth Estrogen-Receptor Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Promotes Vorozole This compound Vorozole->Aromatase Competitively Inhibits

Caption: Aromatase inhibition by this compound blocks estrogen synthesis.

Quantitative Pharmacological Data

Vorozole is a highly potent inhibitor of aromatase with excellent selectivity over other cytochrome P450 enzymes. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Vorozole
Target EnzymeSystemIC50 ValueReference
Aromatase (CYP19A1)Human Placental1.38 nM[1]
Aromatase (CYP19A1)Cultured Rat Ovarian Granulosa Cells0.44 nM[1]
Aromatase (CYP19A1)FSH-stimulated Rat Granulosa Cells1.4 nM[2][6]
CYP1A1Human Liver Microsomes0.469 µM[7][8]
CYP1A2Human Liver Microsomes321 µM[7]
CYP2A6Human Liver Microsomes24.4 µM[7][8]
CYP3A4Human Liver Microsomes98.1 µM[7][8]
Table 2: In Vivo Efficacy of Vorozole
ModelEffectDosageReference
PMSG-primed female ratsReduction in plasma estradiolED50 = 0.0034 mg/kg (oral)[2]
Postmenopausal breast cancer patientsSuppression of circulating estradiol and estrone2.5 mg/day[9]
Postmenopausal breast cancer patientsReduction in tissue estrone and estradiolNot specified[1]
DMBA-induced rat mammary tumorsSignificant regression in tumor size0.25, 1.0, and 4.0 mg/kg/day (oral)[10]

Synthesis of this compound

The synthesis of Vorozole typically involves the alkylation of a precursor molecule. The enantiomerically pure this compound can be obtained through chiral separation of the racemic mixture. A key challenge in the synthesis is the potential for methylation at different nitrogen atoms on the triazole and benzotriazole rings, leading to the formation of regioisomers.[11]

General Synthesis Workflow

G cluster_synthesis Synthesis of Racemic Vorozole cluster_purification Purification and Separation Norvorozole Nor-vorozole Alkylation Alkylation Reaction Norvorozole->Alkylation MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->Alkylation RacemicVorozole Racemic Vorozole Mixture (+/- isomers and regioisomers) Alkylation->RacemicVorozole HPLC Preparative Chiral HPLC RacemicVorozole->HPLC VorozoleIsomers This compound & (+)-Vorozole HPLC->VorozoleIsomers

Caption: General workflow for the synthesis and chiral separation of Vorozole.

Experimental Protocols

Synthesis of [N-methyl-11C]Vorozole (Radiolabeled Analog)

This protocol is adapted from the synthesis of the radiolabeled version of Vorozole and illustrates the key alkylation and purification steps.

a. Alkylation of Nor-vorozole:

  • Transfer [11C]methyl iodide in a helium stream into a solution of nor-vorozole in dimethylformamide (DMF).[12]

  • Heat the reaction vessel to 90°C for 3 minutes.[12]

  • Cool the reaction mixture to room temperature.[12]

  • Dilute the mixture with the HPLC eluent for purification.[12]

b. Purification by Preparative HPLC:

  • Column: A pentafluorophenylpropyl (PFP) bonded silica column (e.g., Luna PFP(2), 250 mm x 10 mm, 5 µm) is effective for separating the regioisomers.[11][12]

  • Mobile Phase: A mixture of aqueous formic acid solution (0.1% v/v, pH 2.8) and methanol (45:55).[12]

  • Flow Rate: 5 mL/min.[12]

  • Detection: Use a UV detector (254 nm) in series with a radioactivity detector.[13]

  • Elution: Under these conditions, [N-methyl-11C]Vorozole (the N-1 isomer) elutes separately from the N-2 and N-3 isomers.[12]

  • Solvent Removal: The collected fraction containing the desired product is evaporated to dryness.[12]

Chiral Separation of Vorozole Enantiomers

While the specific protocol for Vorozole is not detailed in the provided search results, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be inferred from methods used for similar triazole compounds.[14][15]

a. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: An amylose-based CSP, such as Chiralpak AD-H, has been shown to be effective for separating enantiomers of similar azole compounds.[14]

  • Mobile Phase (Normal-Phase): A mixture of hexane and ethanol, often with small amounts of an acid (e.g., glacial acetic acid) and a base (e.g., diethylamine) to improve peak shape and resolution. A typical starting ratio would be 80:20 (v/v) hexane:ethanol.[14]

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[14]

  • Column Temperature: Maintained at a constant temperature (e.g., 20-25°C) to ensure reproducibility.[14]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[14]

In Vitro Aromatase Inhibition Assay

This is a generalized protocol based on standard methods for determining the IC50 value of aromatase inhibitors.

a. Materials:

  • Human placental microsomes (as a source of aromatase).

  • NADPH regenerating system.

  • Androstenedione (substrate).

  • Test compound (Vorozole) at various concentrations.

  • Phosphate buffer.

b. Procedure:

  • Pre-incubate the human placental microsomes with varying concentrations of Vorozole in a phosphate buffer at 37°C.

  • Initiate the enzymatic reaction by adding androstenedione and an NADPH regenerating system.

  • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solvent (e.g., a mixture of ether and ethyl acetate).

  • Quantify the amount of estrogen (estrone) produced, typically using a radioimmunoassay (RIA) or a fluorescent-based assay.

  • Calculate the percentage of inhibition for each concentration of Vorozole relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized, highly potent, and selective third-generation aromatase inhibitor. Although its clinical development was discontinued, it remains an important tool compound for pharmacological research into the role of aromatase in various physiological and pathological processes. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers working with this and similar compounds. The detailed quantitative data underscores its high affinity for the aromatase enzyme and its selectivity, which are critical characteristics for a targeted therapeutic agent.

References

(-)-Vorozole chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (-)-Vorozole: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound, also known as (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, is a potent and highly selective, non-steroidal aromatase inhibitor.[1] As a third-generation triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[2][3] Its high affinity for the aromatase enzyme led to its investigation primarily as a treatment for estrogen-dependent breast cancer in postmenopausal women.[3] Although clinical trials demonstrated its efficacy in reducing circulating estrogen levels, further development was halted as it did not show a significant survival advantage over existing therapies.[2]

Despite its withdrawal from the path to clinical use, this compound remains a valuable tool in pharmacological research. Its radiolabeled form, [N-methyl-¹¹C]vorozole, is utilized as a highly specific radiotracer in Positron Emission Tomography (PET) to visualize and quantify aromatase distribution in the brain and other tissues.[4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and detailed experimental protocols relevant to the study of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a chiral molecule, with the (S)-enantiomer being the active isomer responsible for aromatase inhibition.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₃ClN₆[5]
Molecular Weight 324.77 g/mol [5]
IUPAC Name 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole[6]
CAS Number 129731-10-8[6]
Water Solubility 0.204 mg/mL[7]
LogP 3.1[5]
pKa (Strongest Basic) 2.18[7]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]
Rotatable Bond Count 3[7]

Table 2: Pharmacological and Pharmacokinetic Properties of this compound

PropertyValueSource
Mechanism of Action Competitive, reversible aromatase inhibitor[2]
IC₅₀ (Human Placental Aromatase) 1.38 nM[8]
IC₅₀ (FSH-stimulated rat granulosa cells) 1.4 nM[9]
Bioavailability Excellent[3]
Pharmacokinetics Linear, dose-proportional[3]
Elimination Half-life ~8 hours[2]

Mechanism of Action: Aromatase Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of aromatase. This enzyme is a member of the cytochrome P450 superfamily and catalyzes the final, rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgenic precursors, such as androstenedione and testosterone, to produce estrone and estradiol, respectively.

This compound's structure, featuring a triazole ring, allows it to bind to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction is competitive and reversible, preventing the natural androgen substrate from binding and thereby blocking estrogen synthesis. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues like adipose tissue, this inhibition leads to a significant reduction in circulating estrogen levels.[3] Studies have shown that this compound is highly selective for aromatase, with an in vitro selectivity margin of over 10,000-fold compared to its inhibition of other cytochrome P450-dependent reactions.[3]

Estrogen_Synthesis_Pathway Estrogen Synthesis and Inhibition by this compound cluster_Androgens Androgen Precursors cluster_Estrogens Estrogens Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone aromatization Estradiol Estradiol Aromatase->Estradiol aromatization Vorozole This compound Vorozole->Aromatase Competitive Inhibition Synthesis_Workflow Representative Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Benzotriazole Ring Formation cluster_2 Step 3: Side Chain Attachment cluster_3 Step 4: Final Steps start Substituted Aniline reagent1 1,2,4-Triazole (Alkaline conditions) start->reagent1 product1 Triazolyl-aniline Intermediate reagent1->product1 reagent2 Diazotization (e.g., NaNO₂, HCl) product1->reagent2 product2 Benzotriazole Intermediate product1->product2 reagent2->product2 reagent3 Reaction with 4-chlorobenzoyl chloride (Friedel-Crafts acylation) product2->reagent3 product3 Ketone Intermediate product2->product3 reagent3->product3 reagent4 1. Reduction (e.g., NaBH₄) 2. Methylation (e.g., CH₃I) product3->reagent4 final_product This compound (Requires chiral separation) product3->final_product reagent4->final_product IC50_Workflow In Vitro IC₅₀ Determination Workflow prep Prepare Reagents: - Vorozole Dilutions - Recombinant Aromatase - Substrate/Cofactor Mix plate Plate Setup (96-well): - Add Enzyme & Buffer - Add Vorozole/Controls prep->plate pre_incubate Pre-incubate plate (10-15 min @ 37°C) plate->pre_incubate start_rxn Initiate Reaction (Add Substrate/Cofactor Mix) pre_incubate->start_rxn incubate Incubate (30-60 min @ 37°C) start_rxn->incubate measure Measure Fluorescence (Plate Reader) incubate->measure analyze Data Analysis: 1. Subtract Background 2. Calculate % Inhibition 3. Plot Dose-Response Curve 4. Calculate IC₅₀ measure->analyze result IC₅₀ Value analyze->result

References

Unveiling the Aromatase Inhibitor: A Deep Dive into the Pharmacological Profile of (-)-Vorozole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vorozole, a potent and selective third-generation non-steroidal aromatase inhibitor, emerged as a significant candidate in the landscape of endocrine therapy for hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of its preclinical and clinical evaluation. The information is curated to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and oncology research.

Mechanism of Action: Potent and Selective Aromatase Inhibition

This compound exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). As a triazole derivative, this compound competitively binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity.[1][2][3] This reversible inhibition leads to a significant reduction in circulating estrogen levels, which is the primary driver of growth for estrogen receptor-positive (ER+) breast cancers.[1][2]

The inhibitory action of this compound is highly specific to the dextro-isomer.[1] Its selectivity is a key feature, with a high margin of safety observed in preclinical studies, showing minimal effects on other cytochrome P450-dependent steroidogenic enzymes at concentrations significantly higher than those required for aromatase inhibition.[1][4]

Signaling Pathway of Estrogen Synthesis and Inhibition by this compound

G cluster_steroidogenesis Estrogen Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone (E1) Estradiol Estradiol (E2) Aromatase->Estrone aromatization Aromatase->Estradiol aromatization Vorozole This compound Vorozole->Aromatase Competitive Inhibition

Caption: Estrogen synthesis pathway and the inhibitory action of this compound on aromatase.

Pharmacodynamics: In Vitro and In Vivo Activity

In Vitro Potency and Selectivity

This compound has demonstrated high potency in various in vitro systems. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar activity against aromatase.

In Vitro System IC50 Value Reference
Human Placental Aromatase1.38 nM[1]
Cultured Rat Ovarian Granulosa Cells0.44 nM[1]
FSH-stimulated Rat Granulosa Cells1.4 ± 0.5 nM[4]

Preclinical studies have underscored the high selectivity of this compound. At concentrations up to 10 µM, it did not exhibit agonistic or antagonistic effects on estrogen, progestin, androgen, or glucocorticoid receptors.[1] Furthermore, it showed a selectivity margin of over 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[3]

In Vivo Efficacy

In vivo studies in animal models have consistently shown the potent dose-dependent inhibition of aromatase and subsequent reduction in circulating estrogen levels by this compound.

Animal Model Endpoint Key Findings Reference
Pregnant Mare Serum Gonadotropin (PMSG)-primed female ratsPlasma estradiol levelsED50 of 0.0034 mg/kg for estradiol reduction.[4]
DMBA-induced rat mammary carcinomaTumor growthInhibition of tumor growth comparable to ovariectomy at 2.5 mg/kg b.i.d.[4]
Ovariectomized nude mice with JEG-3 choriocarcinomaUterus weight and tumor aromataseDose-dependent reduction in uterus weight and complete inhibition of tumor aromatase.[4]

In postmenopausal women with breast cancer, treatment with this compound led to a profound suppression of estrogen levels. A daily dose of 2.5 mg was found to be optimal for maximal estrogen suppression.[5] Studies have shown a reduction of plasma estradiol levels by approximately 90%.[2] Furthermore, intratumoral estrone and estradiol levels in breast cancer patients were decreased by 64% and 80%, respectively, after seven days of treatment.[1]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and linear, dose-proportional pharmacokinetics.[3]

A population pharmacokinetic analysis using a two-compartment linear model with first-order absorption provided the following typical parameter estimates:[6]

Parameter Value (Healthy Volunteers) Value (Breast Cancer Patients) Reference
Apparent Clearance (CL)8.6 L/h4.8 L/h[6]
Apparent Central Volume of Distribution (Vc)Proportional to body weight (0.43 L/kg)Proportional to body weight (0.43 L/kg)[6]
Apparent Peripheral Volume of Distribution (Vp)Proportional to body weight (higher in women)Proportional to body weight (higher in women)[6]
Elimination Half-life~8 hoursNot explicitly stated, but clearance is lower[7]

The clearance of this compound was found to be lower in breast cancer patients compared to healthy volunteers and decreased slightly with age over 50 years.[6]

Clinical Efficacy and Safety

This compound underwent extensive clinical evaluation in postmenopausal women with advanced breast cancer.

Phase II Trials

Four Phase II clinical trials demonstrated objective response rates ranging from 18% to 33% in postmenopausal women with advanced breast cancer that had progressed on tamoxifen therapy.[1]

Phase III Trials

Large, randomized Phase III trials compared this compound with the standard second-line hormonal agents at the time, megestrol acetate (MA) and aminoglutethimide (AG).

  • vs. Megestrol Acetate: Response rates were comparable between this compound (10.5%) and MA (7.6%). A trend towards an improved median duration of response was observed for this compound (18.2 vs. 12.5 months).[1]

  • vs. Aminoglutethimide: this compound showed a higher, though not statistically significant, response rate (23% vs. 18%).[1]

Despite these promising results, further development of this compound was halted as other third-generation aromatase inhibitors like anastrozole and letrozole demonstrated superior efficacy in clinical trials.[7]

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. The most common adverse events were mild and included hot flushes and nausea.[2] A significant advantage over megestrol acetate was the lack of significant and persistent weight gain.[1] Compared to aminoglutethimide, this compound was associated with a better quality of life score.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.

G cluster_workflow Aromatase Inhibition Assay Workflow start Start prepare_microsomes Prepare Human Placental Microsomes start->prepare_microsomes incubate Incubate Microsomes with This compound and [3H]-Androstenedione prepare_microsomes->incubate add_cofactors Add NADPH (Cofactor) incubate->add_cofactors stop_reaction Stop Reaction (e.g., with cold solvent) add_cofactors->stop_reaction extract_steroids Extract Steroids stop_reaction->extract_steroids quantify Quantify [3H]-Water Release (Scintillation Counting) extract_steroids->quantify calculate_ic50 Calculate IC50 Value quantify->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical in vitro aromatase inhibition assay.

Methodology Overview:

  • Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.

  • Incubation: The microsomal preparation is incubated at 37°C with varying concentrations of this compound and a radiolabeled substrate, typically [1β-³H]-androstenedione.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, NADPH.

  • Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solvent like chloroform.

  • Quantification: The amount of ³H₂O released during the aromatization of the substrate is proportional to the enzyme activity. This is quantified using liquid scintillation counting after separating the aqueous phase from the organic phase containing the unreacted substrate.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo DMBA-Induced Mammary Tumor Model in Rats

This is a widely used animal model to evaluate the efficacy of anti-cancer agents for breast cancer.

Methodology Overview:

  • Tumor Induction: Mammary tumors are induced in female Sprague-Dawley or Wistar rats by a single oral gavage or subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) at approximately 50-60 days of age.

  • Tumor Monitoring: Rats are palpated regularly to monitor for the appearance and growth of mammary tumors. Tumor volume is typically measured with calipers.

  • Treatment: Once tumors reach a specified size, animals are randomized into control and treatment groups. This compound is administered orally at various doses.

  • Endpoint Analysis: Tumor growth is monitored throughout the treatment period. At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be subjected to histopathological analysis. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetic Analysis

The pharmacokinetic profile of this compound is typically determined in both healthy volunteers and cancer patients.

Methodology Overview:

  • Drug Administration: A single oral dose of this compound is administered to subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Drug Quantification: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. A two-compartment model with first-order absorption is often used to describe the pharmacokinetics of this compound and to calculate key parameters like clearance, volume of distribution, and half-life.[6]

G cluster_pk_workflow Pharmacokinetic Analysis Workflow start Start dosing Oral Administration of this compound start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS or GC Analysis of Plasma Samples processing->analysis modeling Pharmacokinetic Modeling (e.g., Two-Compartment Model) analysis->modeling parameters Determination of PK Parameters (CL, Vd, t1/2) modeling->parameters end End parameters->end

Caption: General workflow for a pharmacokinetic study of an orally administered drug.

Conclusion

This compound is a potent, selective, and orally bioavailable third-generation aromatase inhibitor. Its pharmacological profile, characterized by strong and specific inhibition of estrogen synthesis, translated into promising anti-tumor activity in both preclinical models and clinical trials in postmenopausal women with advanced breast cancer. While its clinical development was ultimately superseded by other agents in its class, the extensive research conducted on this compound has significantly contributed to the understanding of aromatase inhibition as a therapeutic strategy. This technical guide serves as a comprehensive repository of its pharmacological properties, providing valuable data and methodological insights for the scientific and drug development communities.

References

In Vitro Efficacy of (-)-Vorozole on Cancer Cell Lines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor. This document provides a comprehensive technical overview of the in vitro studies conducted on this compound, focusing on its effects on cancer cell lines. It summarizes key quantitative data on its enzymatic inhibition, details relevant experimental protocols for assessing its activity, and visualizes the implicated cellular signaling pathways. This guide is intended to serve as a resource for researchers in oncology and drug development, providing a foundational understanding of this compound's preclinical in vitro profile. While extensive data exists for its primary mechanism of action, specific data on its direct cytotoxic effects on various human cancer cell lines is limited in publicly available literature.

Data Presentation: Quantitative Analysis of this compound Activity

This compound is a highly potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. The majority of its inhibitory activity is attributed to the dextro-isomer.[1] Its in vitro inhibitory efficacy has been quantified in various systems.

Parameter Biological System Value Reference
IC50 Human Placental Aromatase1.38 nM[1]
IC50 Cultured Rat Ovarian Granulosa Cells0.44 nM[1]
IC50 Human Liver Cytochrome P450 19A1 (Aromatase)4.17 nM[2]
IC50 Human Liver Cytochrome P450 1A10.469 µM[2]
IC50 Human Liver Cytochrome P450 2A624.4 µM[2]
IC50 Human Liver Cytochrome P450 3A498.1 µM[2]
IC50 Human Liver Cytochrome P450 1A2321 µM[2]

Experimental Protocols

This section details generalized protocols for key in vitro assays relevant to the study of aromatase inhibitors like this compound. These are intended as a guide and may require optimization for specific experimental conditions.

Cell Culture
  • Cell Lines:

    • MCF-7: Estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.

    • MDA-MB-231: Triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line.

    • Aromatase-transfected cell lines (e.g., MCF-7Ca) can be used to study aromatase-specific effects.

  • Culture Medium:

    • MCF-7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and often insulin.

    • MDA-MB-231: DMEM or Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For L-15 medium, a CO2-free environment is used.

Aromatase Activity Assay (Tritiated Water-Release Assay)

This assay measures the conversion of a radiolabeled androgen substrate to estrogen by aromatase.

  • Cell Preparation: Plate cells (e.g., aromatase-transfected MCF-7 cells or primary granulosa cells) in a suitable multi-well plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.

  • Substrate Addition: Add [1β-³H]-androst-4-ene-3,17-dione to each well.

  • Incubation: Incubate for 2-4 hours at 37°C. During this time, aromatase will convert the substrate, releasing ³H into the water.

  • Extraction: Add chloroform to stop the reaction and separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unmetabolized substrate).

  • Scintillation Counting: Transfer an aliquot of the aqueous phase to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of this compound and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cytotoxicity.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture and treat cells with this compound as described above.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Interpretation: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Cellular Mechanisms and Workflows

Signaling Pathways Modulated by Aromatase Inhibition

The primary mechanism of this compound is the inhibition of aromatase, leading to estrogen deprivation. In estrogen-dependent breast cancer cells, this triggers downstream effects leading to cell cycle arrest and apoptosis. While direct studies on this compound's impact on all of these pathways are limited, the following diagrams illustrate the generally accepted mechanisms for aromatase inhibitors.

G Vorozole This compound Aromatase Aromatase (CYP19A1) Vorozole->Aromatase Inhibits Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate ER Estrogen Receptor (ER) Estrogens->ER Activates ERE Estrogen Response Elements (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Drives

Caption: Mechanism of Action of this compound.

G Estrogen_Deprivation Estrogen Deprivation (via Vorozole) p53 p53 Activation Estrogen_Deprivation->p53 May Induce CyclinD1_CDK46 Cyclin D1/CDK4/6 Complex Estrogen_Deprivation->CyclinD1_CDK46 Downregulates p21 p21 Expression p53->p21 Upregulates p21->CyclinD1_CDK46 G1_S_Transition G1 to S Phase Transition p21->G1_S_Transition Blocks Rb_Phosphorylation Rb Phosphorylation CyclinD1_CDK46->Rb_Phosphorylation Inhibited Path E2F E2F Release Rb_Phosphorylation->E2F Leads to E2F->G1_S_Transition Promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest

Caption: Postulated Cell Cycle Arrest Pathway.

G Estrogen_Deprivation Estrogen Deprivation (via Vorozole) Bcl2 Bcl-2 (Anti-apoptotic) Expression Estrogen_Deprivation->Bcl2 Decreases Bax Bax (Pro-apoptotic) Expression Estrogen_Deprivation->Bax May Decrease Less Mito_Permeability Mitochondrial Outer Membrane Permeabilization Bcl2->Mito_Permeability Inhibits Bax->Mito_Permeability Promotes Cytochrome_c Cytochrome c Release Mito_Permeability->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Implicated Intrinsic Apoptosis Pathway.

Experimental Workflow

The following diagram outlines a general workflow for the in vitro evaluation of this compound on cancer cell lines.

G Start Start: Select Cancer Cell Lines (e.g., MCF-7) Culture_Cells Cell Culture and Maintenance Start->Culture_Cells Aromatase_Assay Aromatase Activity Assay (Determine IC50 for enzyme) Culture_Cells->Aromatase_Assay Viability_Assay Cell Viability Assay (MTT) (Determine IC50 for cytotoxicity) Culture_Cells->Viability_Assay Data_Interpretation Data Interpretation and Conclusion Aromatase_Assay->Data_Interpretation Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI Flow Cytometry) Viability_Assay->Apoptosis_Analysis Use IC50 concentration Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining Flow Cytometry) Viability_Assay->Cell_Cycle_Analysis Use IC50 concentration Viability_Assay->Data_Interpretation Protein_Analysis Protein Expression Analysis (Western Blot for Bcl-2, Bax, Caspases) Apoptosis_Analysis->Protein_Analysis Apoptosis_Analysis->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation

Caption: General Experimental Workflow.

Conclusion

This compound is a highly potent and selective aromatase inhibitor, as demonstrated by its low nanomolar IC50 values against human aromatase. In vitro studies in rat mammary carcinoma models show that it decreases cell proliferation and induces apoptosis.[3] This apoptotic effect is associated with a decrease in the anti-apoptotic protein Bcl-2 and to a lesser extent, the pro-apoptotic protein Bax. While specific data on the direct cytotoxic IC50 values and detailed signaling pathway analysis in human breast cancer cell lines like MCF-7 are limited, the established mechanism of action for aromatase inhibitors suggests that this compound's anti-cancer effects in estrogen-dependent contexts are primarily driven by estrogen deprivation, leading to G1 cell cycle arrest and the induction of the intrinsic apoptotic pathway. Further research would be beneficial to quantify the direct anti-proliferative effects on a broader range of human cancer cell lines and to definitively map the signaling cascades it modulates.

References

The Potent and Selective Inhibition of Estrogen Synthesis by (-)-Vorozole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor that has demonstrated significant efficacy in the suppression of estrogen synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on estrogen levels, and detailed experimental protocols for its evaluation. Through competitive and reversible binding to the cytochrome P450 (CYP19A1) enzyme, aromatase, this compound effectively blocks the conversion of androgens to estrogens, a critical pathway in the pathophysiology of estrogen-dependent diseases, notably breast cancer. This document consolidates key in vitro and in vivo data, presents methodologies for assessing aromatase inhibition, and visualizes the underlying biochemical and experimental workflows.

Introduction

Estrogen biosynthesis is a key driver in the development and progression of hormone-receptor-positive breast cancer. The final and rate-limiting step in this process is the aromatization of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1)[1]. Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for postmenopausal women with this disease. This compound (formerly known as R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and is a highly potent and selective competitive inhibitor of aromatase[2][3]. Its triazole structure facilitates binding to the heme iron of the cytochrome P450 moiety of aromatase, leading to reversible inhibition of the enzyme[4]. This guide delves into the technical details of this compound's interaction with aromatase and its profound impact on estrogen synthesis.

Mechanism of Action

This compound exerts its inhibitory effect through a competitive and reversible binding mechanism with the aromatase enzyme[4][5]. As a triazole derivative, it interacts with the cytochrome P450 component of aromatase[4][6]. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron atom within the active site of the enzyme. This interaction prevents the binding of the natural androgen substrates, androstenedione and testosterone, thereby blocking their conversion to estrone and estradiol, respectively. Molecular modeling studies suggest that the chlorine-substituted phenyl ring of vorozole interacts with the gamma-carbonyl group of Glu-302, while its triazole ring interacts with Thr-310[1]. This high-affinity binding is also highly selective for aromatase over other cytochrome P450 enzymes[7].

Estrogen_Synthesis_and_Vorozole_Inhibition cluster_synthesis Estrogen Synthesis Pathway cluster_inhibition Inhibition by this compound Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Estradiol Estradiol (E2) Aromatase->Estrone aromatization Aromatase->Estradiol aromatization Vorozole This compound Vorozole->Aromatase Competitive Inhibition

Caption: Mechanism of this compound Action on Estrogen Synthesis.

Quantitative Data on Aromatase Inhibition and Estrogen Suppression

The potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound
SystemParameterValueReference
Human Placental AromataseIC501.38 nM[5]
Cultured Rat Ovarian Granulosa CellsIC500.44 nM[5]
FSH-Stimulated Rat Granulosa CellsIC501.4 ± 0.5 nM[2]
Human Liver CYP19A1 (Aromatase)IC504.17 nM[8]
Human Liver CYP19A1 (Aromatase)Ki0.9 nM[8]
Human Granulosa CellsKd0.4 nM[9]

IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Table 2: In Vivo Efficacy of this compound in Estrogen Suppression
PopulationDoseParameterSuppressionReference
Postmenopausal Women2.5 mg/dayPlasma Estradiol~90%[4]
Postmenopausal Breast Cancer Patients7 days pretreatmentTissue Estrone64%[5]
Postmenopausal Breast Cancer Patients7 days pretreatmentTissue Estradiol80%[5]
Postmenopausal Patients1 mg/daySerum Estradiol91% (median)[10]
Postmenopausal Patients2.5 mg/daySerum Estradiol90% (median)[10]
Postmenopausal Patients5 mg/daySerum Estradiol89% (median)[10]
Postmenopausal Patients1, 2.5, 5 mg/daySerum Estrone52-55%[10]
Postmenopausal Patients1, 2.5, 5 mg/daySerum Estrone Sulfate64-69%[10]
Healthy Postmenopausal Women1 mg (single dose)Androstenedione to Estrone Conversion93.0 ± 2.5%[11]
Healthy Postmenopausal Women2.5 mg (single dose)Androstenedione to Estrone Conversion93.2 ± 1.6%[11]
Healthy Postmenopausal Women5 mg (single dose)Androstenedione to Estrone Conversion94.4 ± 1.2%[11]
Premenopausal Women (with Goserelin)Not specifiedSerum Estradiol83% (mean, beyond Goserelin alone)[12]
Table 3: Selectivity of this compound for Aromatase
Enzyme/ReceptorParameterValueConclusionReference
Other P450-dependent reactions->500-fold aromatase inhibiting concentrationHighly Selective[5]
Steroid Receptors (Estrogen, Progestin, Androgen, Glucocorticoid)Agonistic/Antagonistic EffectsNone up to 10 µMNo direct receptor activity[5]
Progesterone Synthesis (Rat Granulosa Cells)IC50>10 µMSelective[2]
Steroid Biosynthesis (Rat Testicular/Adrenal Cells)IC50>10 µMSelective[2]
CYP1A1IC500.469 µMModerate Inhibitor[8][13]
CYP2A6IC5024.4 µMWeak Inhibitor[8][13]
CYP3A4IC5098.1 µMWeak Inhibitor[8][13]

Experimental Protocols

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This assay is a standard method for determining the inhibitory potential of compounds on aromatase activity.

Objective: To determine the IC50 value of this compound for human placental aromatase.

Materials:

  • Human term placenta

  • Buffer solutions (e.g., potassium phosphate buffer)

  • Cofactors: NADPH

  • Substrate: [1β-³H]-Androstenedione

  • Test compound: this compound in various concentrations

  • Charcoal-dextran suspension

  • Scintillation fluid

Methodology:

  • Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of homogenized placental tissue. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.

  • Assay Reaction: The reaction mixture contains placental microsomes, NADPH, and [1β-³H]-androstenedione in a buffer solution.

  • Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped, typically by adding an organic solvent or placing on ice.

  • Separation of Substrate and Product: The product, [³H]₂O, is separated from the unreacted [1β-³H]-androstenedione using a charcoal-dextran suspension, which adsorbs the steroid.

  • Quantification: The radioactivity of the aqueous phase (containing [³H]₂O) is measured by liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Aromatase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Prepare Human Placental Microsomes Reagents Prepare Reagents: - [³H]-Androstenedione - NADPH - this compound dilutions Mix Combine Microsomes, NADPH, and this compound Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add [³H]-Androstenedione (Start Reaction) Terminate Terminate Reaction Incubate->Terminate Separate Separate [³H]₂O from Substrate with Charcoal Terminate->Separate Quantify Quantify [³H]₂O via Scintillation Counting Separate->Quantify Calculate Calculate % Inhibition and IC50 Value Quantify->Calculate

Caption: Workflow for an In Vitro Aromatase Inhibition Assay.

In Vivo Assessment of Aromatase Inhibition in Postmenopausal Women

This protocol describes a clinical study to evaluate the in vivo efficacy of this compound.

Objective: To measure the inhibition of peripheral conversion of androstenedione to estrone.

Study Population: Healthy postmenopausal women.

Design: Randomized, double-blind, placebo-controlled, crossover study.

Methodology:

  • Baseline (Placebo Phase):

    • Administer a placebo orally.

    • After a set time (e.g., 4 hours), infuse a constant rate of [¹⁴C]androstenedione and [³H]estrone for a defined period (e.g., 2 hours).

    • Collect urine for an extended period (e.g., 4 days).

    • Extract and purify estrogens from the urine until a constant ³H/¹⁴C ratio of estrone is achieved.

    • Calculate the percentage conversion of androstenedione to estrone.

  • Washout Period: A washout period of 2-4 weeks is implemented.

  • Treatment Phase:

    • Administer a single oral dose of this compound (e.g., 1, 2.5, or 5 mg).

    • Repeat the infusion and urine collection protocol as in the placebo phase.

    • Calculate the percentage conversion of androstenedione to estrone post-treatment.

  • Data Analysis:

    • The percentage inhibition is calculated by comparing the conversion rate in the treatment phase to the baseline (placebo) phase for each participant[11].

Conclusion

This compound is a highly potent and selective non-steroidal aromatase inhibitor. The extensive in vitro and in vivo data demonstrate its ability to profoundly suppress estrogen synthesis at nanomolar concentrations with a high degree of selectivity, minimizing off-target effects on other steroidogenic enzymes. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of aromatase inhibitors. The robust and consistent findings on the efficacy of this compound underscore the therapeutic potential of targeted aromatase inhibition in the management of estrogen-driven pathologies.

References

Preclinical Profile of (-)-Vorozole: A Technical Guide for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor that has demonstrated significant preclinical efficacy in the context of estrogen receptor-positive (ER+) breast cancer. By competitively binding to the cytochrome P450 heme component of the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens, a critical driver of proliferation in hormone-sensitive breast tumors. This technical guide provides a comprehensive overview of the key preclinical data for this compound, including detailed experimental methodologies, quantitative efficacy and selectivity data, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Aromatase Inhibition

This compound exerts its anti-tumor effect by potently and selectively inhibiting aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis. This inhibition leads to a depletion of circulating and intratumoral estrogens, thereby depriving ER+ breast cancer cells of their primary growth stimulus.

Aromatase_Inhibition_by_Vorozole Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Proliferation Tumor Cell Proliferation Estrogens->Proliferation Vorozole This compound Vorozole->Aromatase

Figure 1: Mechanism of Aromatase Inhibition by this compound.

In Vitro Efficacy and Selectivity

The potency and selectivity of this compound have been characterized in various in vitro assays.

Aromatase Inhibition

This compound demonstrates nanomolar potency in inhibiting aromatase activity from different tissue sources.

Enzyme SourceIC50 (nM)Reference
Human Placental Aromatase1.38[1]
Cultured Rat Ovarian Granulosa Cells0.44[1]
Selectivity Profile

To assess its specificity, this compound was tested against a panel of other human liver cytochrome P450 enzymes. The data indicates a high degree of selectivity for aromatase.[2][3]

Cytochrome P450 EnzymeIC50 (µM)Reference
CYP1A10.469[2][3]
CYP2A624.4[2][3]
CYP3A498.1[2][3]
CYP1A2321[3]

In Vivo Efficacy in Breast Cancer Models

Preclinical in vivo studies have corroborated the potent anti-tumor activity of this compound in established models of hormone-dependent breast cancer.

DMBA-Induced Mammary Carcinoma Model

In the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, a well-established model for hormone-sensitive breast cancer, this compound treatment led to significant tumor regression.

Treatment GroupDosageTumor ResponseReference
This compound2.5 mg/kg100% regression[4]
This compound0.32 mg/kg60% regression[4]
This compound0.08 mg/kg20% regression[4]
Effects on Cell Proliferation and Apoptosis in Vivo

Treatment with this compound in the DMBA-induced model resulted in a dose- and time-dependent decrease in tumor cell proliferation and an increase in apoptosis.[4]

ParameterEffect of this compoundReference
Cell Proliferation (BrdU labeling)Time- and dose-dependent decrease[4]
Apoptosis (TUNEL assay)Sharp increase in early phase (2-4 days)[4]
Non-apoptotic cell deathIncrease in later phase (10 days)[4]

Experimental Protocols

Human Placental Aromatase Inhibition Assay

This assay is a standard method for evaluating the inhibitory potential of compounds on aromatase activity.

Aromatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Microsomes Isolate Human Placental Microsomes Incubate Incubate Microsomes with This compound and [3H]-Androstenedione Microsomes->Incubate AddCofactors Add NADPH-generating system to initiate reaction Incubate->AddCofactors Measure Measure release of [3H]H2O AddCofactors->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate DMBA_Model_Workflow cluster_induction Tumor Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis DMBA Administer DMBA to female Sprague-Dawley rats Palpation Monitor for tumor development by palpation DMBA->Palpation Treatment Initiate this compound treatment when tumors are palpable Palpation->Treatment Measure Measure tumor volume regularly Treatment->Measure Harvest Harvest tumors at study endpoint Measure->Harvest Analysis Perform histological and molecular analyses (BrdU, TUNEL) Harvest->Analysis

References

An In-Depth Technical Guide to (-)-Vorozole

Author: BenchChem Technical Support Team. Date: November 2025

Core Compound Identification

IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]

CAS Number: 132042-69-4[1]

Executive Summary

(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast cancer. By inhibiting aromatase, this compound blocks the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of certain breast tumors. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its evaluation.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting aromatase (estrogen synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens, specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5] this compound, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in estrogen levels.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from various preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (Aromatase Inhibition)1.4 ± 0.5 nMFSH-stimulated rat granulosa cells[5]
ED50 (Estradiol Reduction)0.0034 mg/kgPMSG-primed female rats[5]

Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer

Study ParameterVorozoleMegestrol Acetatep-valueReference
Objective Response Rate9.7%6.8%0.24[6]
Clinical Benefit23.5%27.2%0.42[6]
Median Duration of Response18.2 months12.5 months0.074[6]

Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women

HormonePercent ReductionTreatment DetailsReference
Estrone Sulfate>60%2.5 mg/day for 6 months[7]
Estrone30-40%2.5 mg/day for 6 months[7]
Estradiol10-20%2.5 mg/day for 6 months[7]
Conversion of Androstenedione to Estrone~93-94%Single oral dose of 1-5 mg[8]

Experimental Protocols

In Vivo Aromatase Inhibition Assessment in Healthy Postmenopausal Women

Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.

Methodology:

  • Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled study.

  • Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a placebo.

  • Four hours after drug administration, a constant infusion of [14C]androstenedione and [3H]estrone was administered for 2 hours.

  • Urine was collected for 4 days following the infusion.

  • Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone was achieved.

  • The percentage conversion of androstenedione to estrone was calculated to determine the inhibition of aromatase activity.[8]

Antitumoral Efficacy in a DMBA-Induced Mammary Tumor Model

Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary adenocarcinoma rat model.

Methodology:

  • Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors. This can be achieved through oral gavage or subcutaneous injection of DMBA.[9][10][11][12]

  • Once tumors were established, rats were randomized to receive twice-daily oral administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a positive control.

  • Treatment was continued for a specified period, for instance, 42 days.

  • Tumor growth was monitored throughout the study by measuring tumor dimensions.

  • At the end of the study, the number of existing tumors and the appearance of new tumors were recorded.

  • Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.[9]

Mandatory Visualizations

Signaling Pathway of Estrogen Biosynthesis and Inhibition by this compound

Estrogen_Biosynthesis_Inhibition Estrogen Biosynthesis and the Inhibitory Action of this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 3β-HSD Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1_1 CYP17A1 Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone (E1) Androstenedione->Estrone HSD17B 17β-HSD Aromatase_1 Aromatase (CYP19A1) Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase_2 Aromatase (CYP19A1) CYP17A1_2 CYP17A1 Vorozole This compound

Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by this compound.

Experimental Workflow for DMBA-Induced Mammary Carcinoma Model

DMBA_Workflow Workflow for Evaluating this compound in a DMBA-Induced Rat Mammary Tumor Model start Start: Acclimatize Female Sprague-Dawley Rats dmba_induction Induce Tumors with DMBA Administration start->dmba_induction tumor_monitoring Monitor for Palpable Tumors dmba_induction->tumor_monitoring randomization Randomize Rats into Treatment Groups tumor_monitoring->randomization treatment Administer Treatment: - this compound - Placebo - Ovariectomy randomization->treatment tumor_measurement Measure Tumor Size Periodically treatment->tumor_measurement endpoint Endpoint: Euthanize and Collect Tissues and Blood tumor_measurement->endpoint analysis Analyze Data: - Tumor Growth Inhibition - Hormone Levels endpoint->analysis end Conclusion analysis->end

References

Methodological & Application

Application Notes and Protocols for (-)-Vorozole in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vorozole is a potent and selective, non-steroidal, third-generation aromatase inhibitor.[1][2][3] As a triazole derivative, its primary mechanism of action is the reversible inhibition of the cytochrome P450 aromatase enzyme (CYP19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens to estrogens.[4] The dextro-enantiomer of vorozole is the more pharmacologically active isomer.[1] By blocking aromatase, this compound effectively reduces the levels of circulating estrogens, a key therapeutic strategy in hormone-dependent breast cancer.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

This compound competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity. This inhibition prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively. The resulting depletion of estrogens leads to the suppression of estrogen receptor (ER)-positive breast cancer cell proliferation and the induction of apoptosis. In vitro studies have shown that vorozole is highly selective for aromatase, with significantly less effect on other cytochrome P450 enzymes.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Cytoplasm Cytoplasm Androgens->Cytoplasm Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion Vorozole This compound Vorozole->Aromatase Inhibits ER Estrogen Receptor (ER) Estrogens->ER ERE Estrogen Response Element (ERE) ER->ERE Binds to Proliferation Cell Proliferation and Survival ERE->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Signaling pathway of this compound action.

Quantitative Data

The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported IC50 values.

ParameterSystemValueReference
IC50 (Aromatase Inhibition)Human Placental Aromatase1.38 nM[1]
IC50 (Aromatase Inhibition)Cultured Rat Ovarian Granulosa Cells0.44 nM[1]
IC50 (Aromatase Inhibition)FSH-stimulated Rat Granulosa Cells1.4 ± 0.5 nM[3]
IC50 (Aromatase Inhibition)JEG-3 Choriocarcinoma Cells (Androstenedione substrate)7.6 ± 0.5 nM
IC50 (Aromatase Inhibition)JEG-3 Choriocarcinoma Cells (Testosterone substrate)2.7 ± 1.1 nM
SelectivityInhibition of other P450 enzymes vs. Aromatase>10,000-fold[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic compound that requires an organic solvent for initial dissolution before being diluted in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 324.77 g/mol , dissolve 3.25 mg in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • When preparing working concentrations, dilute the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]

General Cell Culture Workflow for this compound Treatment

G start Start cell_seeding Seed cells in appropriate culture plates start->cell_seeding incubation_adhesion Incubate for 24h (for cell adhesion) cell_seeding->incubation_adhesion treatment Treat cells with This compound and controls incubation_adhesion->treatment incubation_treatment Incubate for desired duration (e.g., 24-72h) treatment->incubation_treatment assay Perform downstream assays (e.g., MTT, Annexin V, Western Blot) incubation_treatment->assay end End assay->end

Caption: General experimental workflow.

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., MCF-7, SK-BR-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the 10 mM stock.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is to quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.

Aromatase Activity Assay (Cell-Based)

This indirect assay measures aromatase activity by assessing the proliferation of estrogen-dependent cells in the presence of an androgen substrate.

Materials:

  • MCF-7 cells (estrogen receptor-positive)

  • Phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum (FBS)

  • Testosterone

  • This compound

  • 96-well plates

  • MTT assay reagents

Protocol:

  • Seed MCF-7 cells in a 96-well plate in their regular growth medium.

  • After 24 hours, replace the medium with phenol red-free DMEM containing charcoal-stripped FBS to create an estrogen-depleted environment.

  • After another 24 hours, treat the cells with:

    • Vehicle control (DMSO in estrogen-depleted medium)

    • Testosterone (e.g., 10 nM)

    • Testosterone + varying concentrations of this compound

  • Incubate the cells for 6 days.

  • Assess cell proliferation using the MTT assay as described in Protocol 3. A decrease in proliferation in the presence of this compound indicates inhibition of aromatase activity.

Western Blotting for Aromatase Expression

This protocol is to detect the levels of aromatase protein in cell lysates.

Materials:

  • Cells of interest

  • RIPA buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against aromatase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-aromatase antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Recommended Cell Lines

  • MCF-7: An estrogen receptor-positive human breast cancer cell line that expresses aromatase. It is a suitable model for studying the effects of aromatase inhibitors on estrogen-dependent cell proliferation.[7][8][9]

  • SK-BR-3: A human breast cancer cell line that overexpresses HER2 and has high levels of aromatase activity.[10][11][12]

  • JEG-3: A human choriocarcinoma cell line with high endogenous aromatase activity, often used for in vitro screening of aromatase inhibitors.[13]

Troubleshooting

  • Low Cell Viability in Vehicle Control: The concentration of DMSO may be too high. Ensure the final DMSO concentration is at a non-toxic level for the specific cell line being used (typically ≤ 0.5%).[5]

  • High Background in Western Blotting: Insufficient blocking or washing, or the antibody concentration may be too high. Optimize blocking time, increase the number of washes, and titrate the primary and secondary antibodies.

  • No Proliferative Response to Testosterone in Aromatase Assay: The MCF-7 cells may have lost their estrogen responsiveness or the charcoal-stripped serum may not be sufficiently depleted of estrogens. Use a fresh batch of cells and serum.

By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of aromatase and estrogen signaling in various cellular processes.

References

Application Notes and Protocols for (-)-Vorozole in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of (-)-vorozole, a potent and selective non-steroidal aromatase inhibitor. The information is intended to guide researchers in designing and executing animal studies to evaluate the pharmacological effects of this compound.

Introduction

This compound is a third-generation triazole derivative that acts as a powerful and specific inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of estrogen in various animal models. In vitro studies have demonstrated its high affinity for aromatase, with IC50 values in the nanomolar range.[1][3] In vivo, this compound effectively suppresses estrogen production, leading to reduced circulating estrogen levels.[1]

Data Presentation: this compound Dosage in Animal Studies

The following table summarizes the reported dosages of this compound used in various in vivo animal studies. This information can serve as a starting point for dose-range finding studies.

Animal ModelDosageRoute of AdministrationDosing FrequencyStudy DurationKey Findings/ObservationsReference
Female Sprague-Dawley rats with DMBA-induced mammary tumors0.25, 1.0, and 4.0 mg/kgOralOnce a day28 daysSignificant, dose-dependent regression in tumor size.[4][4]
Female Sprague-Dawley rats with DMBA-induced mammary carcinoma2.5 mg/kgOralTwice a dayNot specifiedInhibited tumor growth to a similar extent as ovariectomy.[3][3]
Pregnant Mare Serum Gonadotropin (PMSG)-primed female ratsStarting from 0.001 mg/kgOralSingle dose2 hours post-administrationSignificantly reduced plasma estradiol levels, with an ED50 of 0.0034 mg/kg.[3][3]
Ovariectomized nude mice with estrogen-producing JEG-3 choriocarcinomaNot specified (dose-dependent)Not specifiedNot specified5 daysDose-dependently reduced uterus weight and completely inhibited tumor aromatase.[3][3]
Male rats (for brain aromatase expression studies)Not specified (used [11C]vorozole as a tracer)IntravenousSingle injectionNot applicableUsed for autoradiography to study changes in brain aromatase.[5][5]
Rhesus monkeys (for PET imaging)Not specified (used [11C]vorozole as a tracer)IntravenousSingle injectionNot applicableDemonstrated uptake in the amygdala, which was blocked by unlabeled vorozole.[6][6]

Experimental Protocols

Protocol 1: Evaluation of Antitumor Activity in a DMBA-Induced Rat Mammary Tumor Model

This protocol is based on the methodology described in studies investigating the efficacy of this compound in a chemically induced breast cancer model.[3][4]

1. Animal Model:

  • Species: Female Sprague-Dawley rats.

  • Age: 50-55 days old at the time of DMBA administration.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

2. Tumor Induction:

  • At 50-55 days of age, administer a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) in a suitable vehicle (e.g., sesame oil) to induce mammary tumors.

  • Monitor the animals weekly for tumor development by palpation. Tumors typically appear 8-12 weeks after DMBA administration.

  • Once tumors are measurable, randomize the animals into treatment and control groups.

3. Drug Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in sterile water. The concentration should be adjusted to deliver the desired dose in a reasonable volume (e.g., 5-10 mL/kg).

  • Dosage: Based on previous studies, a dose range of 0.25 to 4.0 mg/kg can be used.[4]

  • Administration: Administer the this compound suspension or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).[4]

4. Endpoint Analysis:

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., weekly) to calculate tumor volume.

  • Hormone Levels: At the end of the study, collect blood samples to measure plasma estradiol levels using a validated assay (e.g., ELISA or RIA) to confirm the pharmacological effect of this compound.

  • Tissue Analysis: After euthanasia, tumors and other relevant tissues (e.g., uterus) can be collected for histopathological analysis and measurement of tissue-specific markers.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Inhibition of Estrogen Synthesis by this compound

G Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone Aromatase Androstenedione->Estrone Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Testosterone->Estradiol Vorozole This compound Aromatase_inhibition Inhibition Vorozole->Aromatase_inhibition Androstenedione_to_Estrone Androstenedione_to_Estrone Aromatase_inhibition->Androstenedione_to_Estrone Testosterone_to_Estradiol Testosterone_to_Estradiol Aromatase_inhibition->Testosterone_to_Estradiol

Caption: Mechanism of action of this compound in inhibiting estrogen synthesis.

Experimental Workflow: In Vivo Antitumor Efficacy Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Female Sprague-Dawley Rats) Tumor_Induction Tumor Induction (DMBA Administration) Animal_Acclimatization->Tumor_Induction Tumor_Monitoring Tumor Growth Monitoring Tumor_Induction->Tumor_Monitoring Randomization Randomization into Groups Tumor_Monitoring->Randomization Treatment Daily Oral Administration (this compound or Vehicle) Randomization->Treatment Tumor_Measurement Weekly Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Collection Endpoint Data Collection (Blood, Tissues) Treatment->Endpoint_Collection Data_Analysis Statistical Analysis Tumor_Measurement->Data_Analysis Endpoint_Collection->Data_Analysis

Caption: Workflow for a typical in vivo antitumor study with this compound.

References

Dissolving (-)-Vorozole for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vorozole is a potent, non-steroidal aromatase inhibitor investigated for its potential in cancer therapy. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubilization and preparation of this compound solutions for research purposes. It includes a summary of solubility data, step-by-step protocols for preparing solutions for cell-based assays and animal studies, and diagrams illustrating the aromatase signaling pathway and a general experimental workflow.

Introduction to this compound

This compound is a triazole derivative that acts as a competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1] By blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), this compound effectively reduces circulating estrogen levels. This mechanism of action makes it a compound of interest for studying estrogen-dependent pathologies, particularly hormone receptor-positive breast cancer. For successful preclinical evaluation, understanding its solubility and stability in various solvents is paramount.

Solubility of this compound

The solubility of this compound varies significantly across different solvents. While highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, it exhibits poor solubility in aqueous solutions. The following table summarizes the available solubility data for this compound and similar aromatase inhibitors to provide a practical reference for researchers.

CompoundSolventSolubilitySource
This compound Water0.204 mg/mLN/A
AnastrozoleDMSO~13 mg/mL[2]
AnastrozoleEthanol~20 mg/mL[2]
ExemestaneDMSO~30 mg/mLN/A
ExemestaneEthanol~20 mg/mLN/A
FadrozoleDMSO45 mg/mLN/A
FadrozoleEthanol45 mg/mLN/A

Note: Specific solubility of this compound in DMSO and ethanol is not explicitly available in the searched literature. The data for Anastrozole, Exemestane, and Fadrozole, which are also non-steroidal aromatase inhibitors, are provided for estimation purposes.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be further diluted in cell culture media for various in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.248 mg of this compound (Molecular Weight: 324.77 g/mol ).[3][4][5]

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 3.248 mg of this compound, add 1 mL of DMSO.

  • Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If the DMSO used is not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests that in DMSO, Vorozole is stable for 2 weeks at 4°C and for 6 months at -80°C.[6]

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%). Calculate the final DMSO concentration in your working solutions and include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • Application to Cells: Immediately add the prepared working solutions to your cell cultures.

Preparation of this compound Formulation for In Vivo Oral Administration

This protocol outlines the preparation of a suspension of this compound for oral gavage in animal models, a common administration route in preclinical studies.[7]

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Calibrated balance and weigh boats

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water with stirring. Heating may be required for complete dissolution. Allow the solution to cool to room temperature.

  • Weighing: Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

  • Suspension Preparation:

    • Method 1 (Mortar and Pestle): Place the weighed this compound powder in a mortar. Add a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

    • Method 2 (Homogenizer): Place the weighed this compound powder in a suitable container. Add the vehicle and homogenize until a fine, uniform suspension is achieved.

  • Stirring: Place the suspension on a stir plate and stir continuously to maintain uniformity before and during administration.

  • Administration: Administer the suspension to the animals via oral gavage at the calculated volume to deliver the target dose. In vivo studies in rats have utilized oral doses ranging from 0.001 mg/kg to 10 mg/kg.[8]

Signaling Pathway and Experimental Workflow

Aromatase Signaling Pathway

This compound's primary mechanism of action is the inhibition of the aromatase enzyme, which is a critical step in the biosynthesis of estrogens. The following diagram illustrates this pathway.

Aromatase_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone (E1) Estradiol Estradiol (E2) Aromatase->Estrone Aromatase->Estradiol Vorozole This compound Vorozole->Aromatase Inhibition

Caption: Aromatase signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vitro Testing

The following diagram outlines a typical workflow for testing the efficacy of this compound in a cell-based assay.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with This compound Working Solutions prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Cell-Based Assay (e.g., Viability, Aromatase Activity) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

Caption: General workflow for in vitro testing of this compound.

Conclusion

The successful use of this compound in experimental settings is highly dependent on its correct dissolution and the preparation of appropriate dosing solutions. Due to its poor aqueous solubility, the use of organic solvents like DMSO for stock solutions is necessary for in vitro studies, with careful attention paid to the final solvent concentration in the culture medium. For in vivo studies, the preparation of a uniform suspension is crucial for accurate and consistent oral dosing. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their preclinical investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vorozole is a potent and selective, non-steroidal aromatase inhibitor.[1][2] As a triazole derivative, its primary mechanism of action is the reversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[3][4][5] This inhibition leads to a significant reduction in circulating estrogen levels, which is a critical therapeutic strategy in hormone-dependent breast cancer.[3][5] These application notes provide detailed protocols for recommended cell-based assays to evaluate the efficacy and cellular effects of this compound.

Mechanism of Action: Aromatase Inhibition

Aromatase converts androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone. In estrogen receptor-positive (ER+) breast cancers, estrogens act as key drivers of tumor growth and proliferation. By binding to the cytochrome P450 moiety of aromatase, this compound competitively inhibits this conversion, thereby depriving cancer cells of their primary growth stimulus.[3][4]

Aromatase Inhibition by Vorozole Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to GeneTranscription Gene Transcription & Tumor Growth ER->GeneTranscription Activates Vorozole This compound Vorozole->Aromatase Inhibits

Caption: Signaling pathway of aromatase and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key IC50 values reported in the literature.

Cell Line / Enzyme SourceAssay TypeIC50 Value (nM)Reference
Human Placental AromataseIn vitro enzyme assay1.38[4]
Rat Ovarian Granulosa CellsCell-based aromatase activity0.44[4]
FSH-stimulated Rat Granulosa CellsCell-based aromatase activity1.4[1][2]
JEG-3 Human Choriocarcinoma CellsCell-based aromatase activityNot specified, but used for evaluation[6]

Aromatase Activity Assays

These assays directly measure the enzymatic activity of aromatase in the presence of an inhibitor. A common and sensitive method is the tritiated water-release assay.

Protocol: Tritiated Water-Release Aromatase Assay

This assay quantifies aromatase activity by measuring the release of ³H₂O from the radiolabeled androgen substrate, [1β-³H]-androstenedione.

Materials:

  • Aromatase-expressing cells (e.g., JEG-3, MCF-7 Aro)

  • [1β-³H]-androstenedione

  • This compound

  • Cell culture medium (phenol red-free)

  • Dextran-coated charcoal

  • Scintillation fluid and counter

Experimental Workflow:

Tritiated Water Release Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement A1 1. Seed aromatase-expressing cells in culture plates. A2 2. Allow cells to adhere and grow (e.g., 24h). A1->A2 A3 3. Treat cells with various concentrations of this compound. A2->A3 B1 4. Add [1β-³H]-androstenedione to each well. A3->B1 B2 5. Incubate for a defined period (e.g., 1-4 hours) at 37°C. B1->B2 C1 6. Transfer supernatant to a new tube. B2->C1 C2 7. Add dextran-coated charcoal to separate ³H₂O from substrate. C1->C2 C3 8. Centrifuge and collect the supernatant. C2->C3 C4 9. Add scintillation fluid and measure radioactivity. C3->C4 MTT Assay Workflow D1 1. Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates. D2 2. Culture in estrogen-deprived medium (phenol red-free, charcoal-stripped FBS). D1->D2 D3 3. Treat with this compound ± androgen (e.g., Testosterone). D2->D3 D4 4. Incubate for 3-5 days. D3->D4 D5 5. Add MTT solution to each well and incubate for 3-4 hours. D4->D5 D6 6. Add solubilization solution to dissolve formazan crystals. D5->D6 D7 7. Read absorbance at ~570 nm. D6->D7

References

Application Notes and Protocols for (-)-Vorozole in Hormone-Dependent Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vorozole (chemical name: (+)-(S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole) is a potent and highly selective third-generation non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. In hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, the growth of tumor cells is stimulated by estrogens. By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens, thereby depriving cancer cells of their growth stimulus.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical hormone-dependent cancer models, including detailed protocols for key experiments.

Mechanism of Action

This compound is a competitive inhibitor of aromatase.[4] It binds reversibly to the heme group of the cytochrome P450 unit of the enzyme, thereby blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[3] This leads to a significant reduction in plasma estrogen levels, which in turn inhibits the growth of estrogen-dependent tumors.[1][5] The dextro-isomer, this compound, is responsible for the majority of the aromatase inhibition activity. Studies have shown that this compound is highly selective for aromatase, with minimal effects on other cytochrome P450-dependent steroidogenic enzymes.[1]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay SystemIC50 (nM)Reference
Human Placental MicrosomesAromatase Activity Assay1.38
Rat Ovarian Granulosa CellsAromatase Activity Assay0.44
FSH-stimulated Rat Granulosa CellsAromatase Activity Assay1.4 ± 0.5[3]
In Vivo Efficacy of this compound in DMBA-Induced Rat Mammary Carcinoma Model
Dose (mg/kg)AdministrationTumor RegressionReference
0.08 (Lo)Oral, daily20%[4]
0.25Oral, once a day for 28 daysSignificant regression[2]
0.32 (Md)Oral, daily60%[4]
1.0Oral, once a day for 28 daysSignificant regression[2]
2.5Oral, b.i.d.~90% (similar to ovariectomy)[3]
4.0Oral, once a day for 28 daysSignificant regression[2]
5.0Oral, dailyComplete (100%)
Effects of this compound on Biomarkers in DMBA-Induced Rat Mammary Tumors
Dose (mg/kg)BiomarkerEffectReference
0.08, 0.32, 2.5Cell Proliferation (BrdU)Dose-dependent decrease[4]
0.08, 0.32, 2.5ApoptosisDose-dependent increase[4]
0.32, 2.5Serum EstradiolSignificant decrease[4]
0.25, 1.0, 4.0Tissue IGF-1Dose-dependent decrease[2]
2.5 (b.i.d.)Serum EstradiolReduced to levels in ovariectomized animals

Experimental Protocols

In Vitro Cell Proliferation Assay Using MCF-7 Cells

This protocol describes a method to assess the effect of this compound on the proliferation of the estrogen-receptor positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • This compound

  • Androstenedione

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay kit

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hormone Deprivation: Two days prior to the experiment, switch the cells to DMEM supplemented with 10% charcoal-stripped FBS to remove endogenous estrogens.

  • Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 5,000 cells/well. Allow the cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in DMEM with 10% charcoal-stripped FBS. Also prepare a solution of androstenedione (e.g., 10 nM) as a substrate for aromatase.

  • Remove the overnight culture medium and add the media containing different concentrations of this compound with androstenedione to the respective wells. Include control wells with androstenedione alone and vehicle control (DMSO).

  • Incubation: Incubate the plates for 5-7 days.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.

In Vivo DMBA-Induced Mammary Carcinoma Model in Rats

This protocol outlines the induction of mammary tumors in rats using 7,12-dimethylbenz[a]anthracene (DMBA) and subsequent treatment with this compound.

Materials:

  • Female Sprague-Dawley rats (50-55 days old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • Corn oil or olive oil

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Calipers

Procedure:

  • Tumor Induction:

    • Administer a single oral dose of DMBA (20 mg in 1 ml of oil) to each rat via gavage.

    • Palpate the mammary glands weekly to monitor for tumor development, which typically occurs 8-12 weeks after DMBA administration.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 10-15 mm in diameter), randomize the animals into control and treatment groups.

    • Prepare a suspension of this compound in the chosen vehicle.

    • Administer this compound orally via gavage at the desired doses (e.g., 0.25, 1.0, 4.0 mg/kg/day or 2.5 mg/kg twice daily).[2][3] The control group should receive the vehicle alone.

    • Treat the animals for a specified period (e.g., 28 or 42 days).[2]

  • Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Excise the tumors, weigh them, and fix a portion in formalin for histological and immunohistochemical analysis.

    • Collect blood samples for serum estradiol measurement by ELISA.

Estradiol ELISA

This protocol provides a general outline for measuring serum estradiol levels. It is recommended to follow the specific instructions of a commercial ELISA kit.

Materials:

  • Rat serum samples

  • Commercial Rat Estradiol ELISA kit (containing standards, antibodies, enzyme conjugate, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Sample Preparation: Collect blood via cardiac puncture or from the tail vein and centrifuge to obtain serum. Store serum at -80°C until analysis.

  • Assay:

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme conjugate to each well.

    • Incubate as per the kit instructions (typically 1-2 hours at room temperature).

    • Wash the wells to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at the specified wavelength using a microplate reader.

    • Generate a standard curve and determine the concentration of estradiol in the samples.

Immunohistochemistry for Proliferation (Ki-67)

This protocol describes the detection of the proliferation marker Ki-67 in tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody against Ki-67

  • Secondary antibody and detection system (e.g., HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).

  • Blocking: Block endogenous peroxidase activity and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with the secondary antibody and then with the detection reagent according to the manufacturer's instructions.

  • Visualization: Apply the DAB substrate to visualize the antibody binding (positive cells will stain brown).

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.

  • Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67 positive tumor cells (proliferation index).

Visualizations

Signaling Pathway of this compound in Hormone-Dependent Breast Cancer

Vorozole_Signaling_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (Cytochrome P450) Androgens->Aromatase Substrate Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds and Activates Vorozole This compound Vorozole->Aromatase Inhibits ERE Estrogen Response Elements (ERE) in DNA ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Cycle_Proteins Cell Cycle Progression Proteins (e.g., Cyclins, CDKs) Gene_Transcription->Cell_Cycle_Proteins Upregulates Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2) Gene_Transcription->Anti_Apoptotic_Proteins Upregulates Cell_Proliferation Cell Proliferation Cell_Cycle_Proteins->Cell_Proliferation Promotes Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Leads to

Caption: Mechanism of action of this compound in ER+ breast cancer.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow Start Start Tumor_Induction DMBA-induced Mammary Tumor Induction in Rats Start->Tumor_Induction Tumor_Monitoring Tumor Monitoring (Weekly Palpation) Tumor_Induction->Tumor_Monitoring Randomization Randomization of Rats with Palpable Tumors Tumor_Monitoring->Randomization Treatment_Group Treatment Group (this compound oral gavage) Randomization->Treatment_Group Control_Group Control Group (Vehicle oral gavage) Randomization->Control_Group Tumor_Measurement Tumor Volume Measurement (Twice Weekly) Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint Study Endpoint (e.g., 42 days) Tumor_Measurement->Endpoint Analysis Endpoint Analysis: - Tumor Weight - Serum Estradiol (ELISA) - Histology (H&E) - Immunohistochemistry (Ki-67) Endpoint->Analysis

Caption: Workflow for an in vivo study of this compound.

References

Application Notes and Protocols for the Quantification of (-)-Vorozole by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (-)-Vorozole in pharmaceutical and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a robust HPLC-UV method for the quantification of this compound. The methodology is based on established principles for the analysis of structurally related triazole compounds, such as Voriconazole, and is suitable for routine quality control of pharmaceutical formulations.

Experimental Protocol: HPLC-UV

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) or a buffered aqueous solution (e.g., 10mM phosphate buffer, pH 3.0) and acetonitrile (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set at a wavelength of approximately 256 nm.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Run Time: Approximately 10-15 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer the powder to a volumetric flask and add the mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

    • Make up to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (Expected Performance based on analogous compounds):

  • Linearity: The method is expected to be linear over a concentration range of approximately 5-25 µg/mL with a correlation coefficient (r²) > 0.999.

  • Precision: Intra-day and inter-day precision should exhibit a relative standard deviation (RSD) of less than 2%.

  • Accuracy: The recovery is expected to be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Tablet Powder Dissolve_Spl Dissolve & Sonicate in Mobile Phase Sample->Dissolve_Spl Dilute Prepare Working Standards Dissolve_Std->Dilute Filter Filter Sample Solution Dissolve_Spl->Filter Inject Inject into HPLC System Dilute->Inject Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (~256 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma. The methodology is adapted from validated methods for similar triazole antifungal agents.

Experimental Protocol: LC-MS/MS

1. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

2. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): To be determined, likely around the molecular weight of Vorozole. Based on structurally similar compounds like Voriconazole, the protonated molecule [M+H]⁺ would be targeted.

  • Product Ions (m/z): To be determined by infusion of a standard solution. For Voriconazole, transitions like m/z 350.1 → 281.0 are used; similar fragmentation patterns are expected for Vorozole.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 200-300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Transfer to an autosampler vial for injection.

4. Method Validation Parameters (Expected Performance):

  • Linearity: Expected over a wide concentration range (e.g., 1-1000 ng/mL) with r² > 0.99.

  • Precision and Accuracy: Intra- and inter-day precision with RSD < 15% and accuracy within 85-115%.

  • Matrix Effect: Should be assessed to ensure that co-eluting endogenous components do not interfere with ionization.

  • Recovery: Extraction recovery should be consistent and reproducible.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Gradient Elution (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/IS Area Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

Data Summary: Comparison of HPLC and LC-MS Methods

The following table summarizes the expected quantitative performance of the described HPLC and LC-MS/MS methods for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range ~ 5 - 25 µg/mL~ 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.99
Precision (% RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%85 - 115%
Limit of Quantification (LOQ) ~ 1 µg/mL~ 1 ng/mL
Sample Matrix Pharmaceutical FormulationsBiological Matrices (e.g., Plasma)
Selectivity ModerateHigh
Throughput ModerateHigh

Application Notes and Protocols for (-)-Vorozole Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The following application notes and protocols address the administration of Vorozole in mouse xenograft models. It is crucial to understand that Vorozole is a chiral molecule, existing as two enantiomers: (+)-(S)-Vorozole (dextro-enantiomer, also known as R83842) and (-)-(R)-Vorozole (levo-enantiomer). Scientific literature indicates that the aromatase inhibitory activity and consequent anti-tumor effects are almost exclusively attributed to the (+)-(S)-Vorozole enantiomer.[1][2][3][4][5] Conversely, studies have shown that the (-)-Vorozole enantiomer is significantly less active or inactive in terms of inhibiting tumor growth.[2] Therefore, while this document is titled to address the user's query about "this compound," the provided experimental data and protocols are based on the pharmacologically active (+)-Vorozole or the racemic mixture, as this is the form used in studies demonstrating anti-tumor efficacy.

Introduction

Vorozole is a potent and selective non-steroidal aromatase inhibitor.[5] Aromatase is a key enzyme in the biosynthesis of estrogens, converting androgens into estrogens.[5] In hormone-receptor-positive breast cancers, the growth of tumor cells is dependent on estrogen. By inhibiting aromatase, Vorozole effectively blocks estrogen production, leading to the suppression of tumor growth. These application notes provide an overview of the use of the active form of Vorozole in mouse xenograft models, including quantitative data on its efficacy and detailed experimental protocols.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of Vorozole on tumor growth in various animal models. Note the prevalence of data from rat models, which may not be directly transferable to mouse models but provide valuable insights into effective dosages.

Table 1: Effect of (+)-Vorozole on Tumor Growth in a DMBA-Induced Rat Mammary Carcinoma Model

Treatment GroupDoseAdministration RouteDurationTumor Growth InhibitionReference
(+)-Vorozole2.5 mg/kg (twice daily)Oral42 days>90% reduction[2]
Racemate (R 76713)2.5 mg/kg (twice daily)Oral42 days>90% reduction[2]
This compound2.5 mg/kg (twice daily)Oral42 daysNo alteration in tumor growth[2]
OvariectomyN/AN/A42 days>90% reduction[2]

Table 2: Dose-Dependent Effect of Vorozole on Tumor Regression in a DMBA-Induced Rat Mammary Tumor Model

Treatment GroupDoseAdministration RouteDurationTumor RegressionReference
Vorozole0.25 mg/kg (once daily)Oral28 daysSignificant regression[6]
Vorozole1.0 mg/kg (once daily)Oral28 daysSignificant regression[6]
Vorozole4.0 mg/kg (once daily)Oral28 daysSignificant regression[6]

Table 3: Effect of Vorozole in an Ovariectomized Nude Mouse Xenograft Model (JEG-3 Choriocarcinoma)

Treatment GroupDurationEffectReference
Vorozole5 daysDose-dependent reduction in uterus weight and complete inhibition of tumor aromatase[4]

Note: Specific dosages for tumor growth inhibition in this mouse model were not provided in the cited literature.

Experimental Protocols

Estrogen-Dependent Breast Cancer Xenograft Model Establishment (MCF-7 Cells)

This protocol describes the establishment of a subcutaneous xenograft model using the estrogen-receptor-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • 17β-estradiol pellets (e.g., 0.72 mg, 60-day release)

  • Trocar for pellet implantation

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Surgical glue or sutures

Procedure:

  • Estrogen Supplementation: One week prior to cell injection, anesthetize the mice. Implant a 17β-estradiol pellet subcutaneously in the dorsal neck region using a trocar. This is essential for the growth of estrogen-dependent MCF-7 tumors.

  • Cell Culture: Culture MCF-7 cells in complete medium until they reach 70-80% confluency.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Centrifuge the cells and resuspend the pellet in serum-free medium or PBS.

    • Determine the cell viability and concentration using a hemocytometer or automated cell counter.

  • Cell Injection:

    • Adjust the cell concentration to 1-5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium/PBS and Matrigel®. Keep the cell suspension on ice.

    • Anesthetize a mouse.

    • Inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) subcutaneously into the flank or mammary fat pad.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Preparation and Administration of (+)-Vorozole

Materials:

  • (+)-Vorozole powder

  • Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose, corn oil, or as recommended by the supplier)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solution:

    • Based on the desired dose (e.g., 2.5 mg/kg for mice, extrapolated from rat studies) and the average weight of the mice, calculate the total amount of (+)-Vorozole needed.

    • Prepare the dosing solution by suspending or dissolving the (+)-Vorozole powder in the chosen vehicle. Ensure the solution is homogenous. Prepare fresh daily or as stability data allows.

  • Administration:

    • Based on the individual weight of each mouse, calculate the volume of the dosing solution to be administered.

    • Administer the solution orally using a gavage needle. Ensure proper technique to avoid injury to the animal.

    • The frequency of administration can be once or twice daily, as indicated by preclinical studies in rats.[2][6]

Assessment of Anti-Tumor Efficacy

Procedure:

  • Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Endpoint: At the end of the study (e.g., after a predetermined number of weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice.

  • Tumor Excision and Analysis:

    • Excise the tumors and measure their final weight.

    • A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

    • Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR).

Visualizations

Signaling Pathway of Aromatase Inhibition by Vorozole

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription Activation TumorGrowth Tumor Growth GeneTranscription->TumorGrowth Leads to Vorozole (+)-Vorozole Vorozole->Aromatase Inhibition

Caption: Mechanism of action of (+)-Vorozole in inhibiting tumor growth.

Experimental Workflow for a Mouse Xenograft Study

Xenograft_Workflow Start Start CellCulture MCF-7 Cell Culture Start->CellCulture EstradiolImplant Estradiol Pellet Implantation (1 week prior) CellCulture->EstradiolImplant CellInjection Subcutaneous Injection of MCF-7 Cells EstradiolImplant->CellInjection TumorGrowth Tumor Growth Monitoring CellInjection->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment with (+)-Vorozole or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weight & Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for evaluating (+)-Vorozole in a mouse xenograft model.

References

(-)-Vorozole: A Potent and Selective Tool for Aromatase Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. It catalyzes the aromatization of the A-ring in androgens like androstenedione and testosterone to produce estrone and estradiol, respectively. This process is a crucial step in estrogen biosynthesis and plays a significant role in various physiological processes, including sexual development. Aromatase is expressed in numerous tissues, such as the gonads, brain, adipose tissue, and placenta. Its activity and expression are implicated in the pathophysiology of estrogen-dependent diseases, most notably breast cancer. Consequently, aromatase inhibitors are vital therapeutic agents and indispensable research tools for investigating the biological roles of estrogens.

(-)-Vorozole (formerly R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and is a highly potent and selective, non-steroidal competitive inhibitor of aromatase. It functions by binding reversibly to the cytochrome P450 heme moiety of the enzyme. Its high potency and specificity make it an excellent tool compound for a wide range of applications in aromatase research, from in vitro enzyme kinetics to in vivo preclinical models. This document provides detailed information, quantitative data, and experimental protocols for utilizing this compound in a research setting.

Mechanism of Action

This compound is a third-generation triazole-based aromatase inhibitor. The triazole group in its structure facilitates its binding to the heme iron atom within the active site of the cytochrome P450 aromatase enzyme, competitively inhibiting the binding of the natural androgen substrates. This reversible inhibition effectively blocks the estrogen biosynthesis pathway. The specificity of vorozole is a key advantage; it shows a significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis, ensuring that its effects are primarily mediated through the targeted inhibition of aromatase.

Quantitative Data: Inhibitory Potency and Selectivity

This compound demonstrates high potency against aromatase from different sources and selectivity over other cytochrome P450 enzymes.

Target EnzymeSystem / SpeciesParameterValueReference
Aromatase (CYP19A1) Human PlacentalIC501.38 nM
Aromatase (CYP19A1) Rat Ovarian Granulosa CellsIC500.44 nM
Aromatase (CYP19A1) Rat Ovarian Granulosa CellsIC501.4 ± 0.5 nM
Aromatase (CYP19A1) Recombinant HumanIC504.17 nM
Aromatase (CYP19A1) -Ki0.7 nM
CYP1A1 Human Liver MicrosomesIC500.469 µM
CYP1A2 Human Liver MicrosomesIC50321 µM
CYP2A6 Human Liver MicrosomesIC5024.4 µM
CYP3A4 Human Liver MicrosomesIC5098.1 µM

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Signaling Pathways and Experimental Workflows

Aromatase-Mediated Estrogen Signaling

The following diagram illustrates the central role of aromatase in converting androgens to estrogens, which in turn activate estrogen receptors, and the point of inhibition by this compound.

G cluster_0 Cell Membrane Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Catalysis ER Estrogen Receptor (ERα, ERβ) Estrogens->ER Binds & Activates Gene Gene Transcription (Proliferation, Growth) ER->Gene Regulates Vorozole This compound Vorozole->Aromatase Inhibition G cluster_workflow Experimental Workflow A 1. Prepare Reagents - Human Placental Microsomes - NADPH regenerating system - Androstenedione (substrate) - this compound dilutions B 2. Incubation Combine microsomes, substrate, and varying concentrations of this compound. A->B C 3. Start Reaction Add NADPH to initiate aromatization. B->C D 4. Reaction Quench Stop the reaction after a defined time (e.g., with acid). C->D E 5. Product Quantification Measure estrone formation (e.g., via HPLC or ELISA). D->E F 6. Data Analysis Plot % inhibition vs. vorozole concentration and calculate IC50 value. E->F

Troubleshooting & Optimization

Technical Support Center: (-)-Vorozole Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (-)-vorozole in Dimethyl Sulfoxide (DMSO).

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound DMSO stock solution in aqueous media.

This is a common issue when diluting a highly concentrated DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Modifications cluster_2 Intermediate Solutions cluster_3 Advanced Strategies cluster_4 Outcome start Precipitation observed after diluting This compound DMSO stock in aqueous buffer check_concentration Is the final DMSO concentration in the aqueous solution sufficient? start->check_concentration check_stock_conc Is the stock solution too concentrated? check_concentration->check_stock_conc Yes vortex Ensure thorough and immediate vortexing during dilution. check_concentration->vortex No, adjust intermediate_dilution Perform a serial dilution instead of a single large dilution. check_stock_conc->intermediate_dilution No lower_stock Prepare a less concentrated DMSO stock solution. check_stock_conc->lower_stock Yes vortex->intermediate_dilution warm_buffer Slightly warm the aqueous buffer before adding the DMSO stock. intermediate_dilution->warm_buffer cosolvent Use a co-solvent in the aqueous buffer (e.g., PEG400, Tween 80). warm_buffer->cosolvent solution Solution remains clear cosolvent->solution lower_stock->solution G cluster_0 Initial State cluster_1 Action cluster_2 Contributing Factors cluster_3 Result start This compound dissolved in 100% DMSO Stock dilution Dilution into Aqueous Buffer start->dilution polarity Drastic Change in Solvent Polarity dilution->polarity concentration High Final Concentration of this compound dilution->concentration temp Low Temperature of Aqueous Buffer dilution->temp mixing Inadequate Mixing dilution->mixing precipitation Precipitation polarity->precipitation concentration->precipitation temp->precipitation mixing->precipitation

Technical Support Center: Optimizing (-)-Vorozole Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of the aromatase inhibitor, (-)-Vorozole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective third-generation non-steroidal aromatase inhibitor.[1] It acts as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis, which is the conversion of androgens to estrogens.[1] By binding to the cytochrome P450 component of the aromatase enzyme, this compound blocks this conversion, leading to a reduction in estrogen levels.[1]

Q2: What are the reported IC50 values for this compound?

A2: The IC50 value of this compound can vary depending on the experimental system. Reported values include 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells.[1] It's important to note that IC50 values are dependent on assay conditions, so values should be determined under your specific experimental setup.

Q3: Which experimental systems are suitable for determining the IC50 of this compound?

A3: Both cell-free and cell-based assays are appropriate.

  • Cell-free assays typically use human recombinant aromatase or microsomes from tissues with high aromatase expression, like the placenta.[2] Common methods include the tritiated water-release assay and fluorometric assays.[3][4]

  • Cell-based assays often utilize estrogen receptor-positive breast cancer cell lines that have been engineered to overexpress aromatase, such as MCF-7aro cells.[5][6] These assays measure the downstream effects of aromatase inhibition, like changes in cell proliferation or reporter gene activity.[5][6]

Q4: What is the difference between a competitive and a non-competitive inhibitor, and how does this apply to this compound?

A4: A competitive inhibitor, like this compound, binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition can be overcome by increasing the substrate concentration. A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site) and changes the enzyme's conformation, so it can no longer bind to its substrate effectively. Increasing substrate concentration does not overcome non-competitive inhibition. Understanding that this compound is a competitive inhibitor is crucial for proper experimental design, particularly in selecting the substrate concentration.

Data Presentation

Table 1: Reported IC50 Values for this compound

Experimental SystemIC50 ValueReference
Human Placental Aromatase1.38 nM[1]
Cultured Rat Ovarian Granulosa Cells0.44 nM[1]
Human Liver Cytochrome P450 1A10.469 µM[7][8]
Human Liver Cytochrome P450 2A624.4 µM[7][8]
Human Liver Cytochrome P450 3A498.1 µM[7][8]

Experimental Protocols

Protocol 1: Cell-Free Aromatase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a general framework.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Aromatase substrate (e.g., a fluorogenic probe)

  • NADPH generating system

  • Aromatase assay buffer

  • This compound

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the assay buffer, NADPH generating system, and the desired concentration of this compound or vehicle control.

  • Enzyme Addition: Add the human recombinant aromatase to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the enzyme.

  • Initiate Reaction: Add the aromatase substrate to each well to start the reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence kinetically for 30-60 minutes at 37°C (Excitation/Emission wavelengths will depend on the substrate used).

  • Data Analysis: Determine the rate of reaction for each this compound concentration. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells

This protocol outline is based on established methods for assessing aromatase inhibition in a cellular context.

Materials:

  • MCF-7aro cells (MCF-7 cells stably transfected with an aromatase expression vector)

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., G418).

  • Assay medium (phenol red-free medium with charcoal-stripped FBS)

  • Testosterone (aromatase substrate)

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well clear or white microplate

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed MCF-7aro cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with assay medium containing a fixed concentration of testosterone and varying concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe testosterone-induced proliferation (typically 3-5 days).

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percent inhibition of testosterone-induced proliferation against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Troubleshooting Guides

Issue 1: High Background Signal in Cell-Free Assay

  • Q: My negative control wells (no enzyme or no substrate) show a high fluorescence signal. What could be the cause?

    • A: This could be due to several factors:

      • Autofluorescence of this compound or other compounds: Test the fluorescence of your compounds in the assay buffer alone.

      • Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.

      • Light sensitivity of the substrate: Some fluorogenic substrates are light-sensitive. Minimize exposure of the substrate and the assay plate to light.[9]

Issue 2: Inconsistent or Non-Reproducible IC50 Values

  • Q: I am getting different IC50 values for this compound in repeat experiments. Why is this happening?

    • A: Inconsistency can arise from:

      • Pipetting errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Use calibrated pipettes.[9]

      • Variability in enzyme activity: The activity of recombinant enzymes can vary between batches or with storage conditions. Always run a positive control inhibitor with a known IC50 to monitor assay performance.

      • Inconsistent incubation times: Precisely control all incubation times as they can significantly impact the results.

      • Cell passage number (for cell-based assays): High passage numbers can lead to phenotypic changes in cells. Use cells within a defined passage number range.

Issue 3: No Inhibition or a Very High IC50 Value Observed

  • Q: I am not observing any inhibition of aromatase activity, or the calculated IC50 is much higher than expected.

    • A: Consider the following possibilities:

      • Incorrect substrate concentration: Since this compound is a competitive inhibitor, a high substrate concentration will require a higher concentration of the inhibitor to achieve 50% inhibition. Use a substrate concentration around the Km value for the enzyme.

      • Degraded this compound: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

      • Inactive enzyme: Verify the activity of your aromatase enzyme using a positive control substrate and no inhibitor.

      • Solubility issues with this compound: At higher concentrations, this compound may precipitate out of solution. Check the solubility of your compound in the assay buffer.

Issue 4: Unexpected Curve Shape in Dose-Response Plot

  • Q: My dose-response curve is not sigmoidal. What does this mean?

    • A: A non-sigmoidal curve can indicate several issues:

      • Biphasic response: The inhibitor may have off-target effects at higher concentrations, leading to an unexpected increase or decrease in the signal.

      • Incomplete inhibition: The highest concentration of the inhibitor may not be sufficient to achieve 100% inhibition. Extend the concentration range.

      • Assay interference: At high concentrations, the inhibitor might interfere with the detection method (e.g., quenching fluorescence).

Mandatory Visualizations

Signaling_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion Vorozole This compound Vorozole->Aromatase Competitive Inhibition

Caption: Aromatase Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Components Add Reagents & This compound to Plate Prep_Inhibitor->Add_Components Prep_Reagents Prepare Assay Reagents Prep_Reagents->Add_Components Prep_Cells Seed Cells (for cell-based assay) Prep_Cells->Add_Components Incubate Incubate Add_Components->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure Measure Signal (Fluorescence/Viability) Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: IC50 Determination Workflow.

Troubleshooting_Tree Start Inconsistent IC50 Results Check_Pipetting Review Pipetting Technique and Calibration? Start->Check_Pipetting Check_Reagents Reagents Freshly Prepared and Properly Stored? Check_Pipetting->Check_Reagents Yes Solution_Pipetting Solution: Recalibrate Pipettes, Practice Technique Check_Pipetting->Solution_Pipetting No Check_Controls Positive/Negative Controls Behaving as Expected? Check_Reagents->Check_Controls Yes Solution_Reagents Solution: Prepare Fresh Reagents Check_Reagents->Solution_Reagents No Check_Assay_Conditions Consistent Incubation Times and Temperatures? Check_Controls->Check_Assay_Conditions Yes Solution_Controls Solution: Troubleshoot Controls First Check_Controls->Solution_Controls No Check_Cell_Health Cells within Optimal Passage Number and Healthy? Check_Assay_Conditions->Check_Cell_Health Yes Solution_Conditions Solution: Standardize Assay Protocol Check_Assay_Conditions->Solution_Conditions No Solution_Cells Solution: Use Lower Passage Cells Check_Cell_Health->Solution_Cells No

Caption: Troubleshooting Inconsistent Results.

References

Preventing (-)-Vorozole degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (-)-Vorozole in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

For long-term stability, solid this compound should be stored at -20°C.[1] When in solution, it is recommended to store it at -80°C.[1] It is crucial to keep the compound away from direct sunlight and sources of ignition.[1]

Q2: Which solvents are suitable for dissolving this compound?

Q3: What are the primary factors that can cause this compound degradation in solution?

The main factors that can lead to the degradation of this compound in solution include:

  • Exposure to strong acids or alkalis: this compound is incompatible with strong acids and bases, which can catalyze hydrolysis.[1]

  • Presence of strong oxidizing or reducing agents: These can lead to chemical modification of the molecule.[1]

  • Exposure to light (photodegradation): Like many complex organic molecules, this compound may be susceptible to degradation upon exposure to UV or visible light.[2]

  • Elevated temperatures: Higher temperatures can accelerate the rate of chemical degradation.[2]

Q4: How can I tell if my this compound solution has degraded?

Degradation can be suspected if you observe a change in the solution's color or clarity, or if you see a loss of biological activity in your experiments. The most reliable way to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products.

Troubleshooting Guide

If you suspect degradation of your this compound solution, follow this troubleshooting guide to identify and resolve the issue.

Logical Flow for Troubleshooting this compound Degradation

Troubleshooting Vorozole Degradation start Suspected Degradation (e.g., loss of activity, color change) check_storage Review Storage Conditions: - Temperature (-80°C)? - Light protection? - Tightly sealed container? start->check_storage check_handling Review Solution Preparation and Handling: - Solvent purity? - pH of medium? - Exposure to air (oxidation)? start->check_handling run_hplc Perform Stability-Indicating HPLC Analysis check_storage->run_hplc check_handling->run_hplc degradation_confirmed Degradation Confirmed? (Presence of new peaks, loss of main peak area) run_hplc->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No identify_cause Identify Potential Cause degradation_confirmed->identify_cause Yes investigate_other Investigate Other Experimental Variables (e.g., cell line, reagents) no_degradation->investigate_other implement_capa Implement Corrective Actions: - Prepare fresh solution - Modify storage/handling procedures identify_cause->implement_capa end Problem Resolved implement_capa->end

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are crucial for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the drug substance.[4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at room temperature or elevate the temperature to 50-60°C if no degradation is observed.[4] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[4] Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).[3] Keep at room temperature and protect from light.

  • Thermal Degradation: Expose the solid drug or the solution to dry heat (e.g., 60-80°C).

  • Photodegradation: Expose the solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[4]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method (see Protocol 2).

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M to 1 M HCl at room temp. or 50-60°CUp to 7 days
Base Hydrolysis0.1 M to 1 M NaOH at room temp. or 50-60°CUp to 7 days
Oxidation0.1% to 3% H₂O₂ at room temp.Up to 7 days
Thermal DegradationDry heat at 60-80°CVariable
PhotodegradationExposure to UV and visible light (ICH Q1B)Variable

Note: The exact conditions and durations should be optimized to achieve the target degradation of 5-20%.[4]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the intact drug. While a specific method for this compound is not detailed in the provided search results, a general approach based on methods for similar non-steroidal aromatase inhibitors like anastrozole and letrozole can be followed.[5][6][7]

1. Chromatographic System:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][7] The pH of the buffer should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection Wavelength: Select a wavelength where this compound has maximum absorbance (e.g., around 215-230 nm, common for similar compounds).[5][6]

  • Column Temperature: Maintain a constant temperature (e.g., 25-30°C) to ensure reproducibility.

2. Method Validation:

  • Once the method is developed, it should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]

  • Specificity is demonstrated by showing that the degradation products do not interfere with the peak of intact this compound. This is confirmed by analyzing the stressed samples from the forced degradation study.

Factors Affecting this compound Stability

The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key relationships between environmental factors and potential degradation pathways.

Vorozole Stability Factors cluster_factors Environmental Factors cluster_compound This compound in Solution cluster_degradation Degradation Products pH pH (Acidic or Alkaline) Hydrolysis Hydrolysis Products pH->Hydrolysis Temp Temperature Temp->Hydrolysis accelerates Light Light Exposure (UV/Visible) Photo Photodegradation Products Light->Photo Oxidants Oxidizing Agents Oxidation Oxidation Products Oxidants->Oxidation Vorozole Intact this compound Vorozole->Hydrolysis Vorozole->Photo Vorozole->Oxidation

Caption: Factors influencing the degradation of this compound in solution.

By understanding these factors and implementing the appropriate storage and handling procedures, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.

References

Technical Support Center: (-)-Vorozole Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Vorozole in cellular assays. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective non-steroidal aromatase inhibitor.[1][2] It competitively binds to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking the conversion of androgens to estrogens.[3] This targeted action leads to a significant reduction in estrogen levels.

Q2: How selective is this compound for aromatase?

This compound exhibits high selectivity for aromatase. Studies have shown that it does not significantly affect other cytochrome P450-dependent reactions at concentrations up to 500-fold higher than its aromatase inhibiting concentration.[4] Additionally, at concentrations up to 10 µM, it does not show agonistic or antagonistic effects on estrogen, progestin, androgen, or glucocorticoid receptors.[1][4]

Q3: Are there any known off-target effects of this compound?

While generally highly selective, some off-target interactions have been reported at concentrations higher than those required for aromatase inhibition. Specifically, this compound has been shown to inhibit certain human liver cytochrome P450 enzymes.

Q4: What should I consider when designing a cellular assay with this compound?

  • Cell Line Selection: Ensure your chosen cell line expresses aromatase if you are studying its on-target effects. For investigating off-target effects, the choice of cell line will depend on the specific pathway or target of interest.

  • Concentration Range: Use a concentration range that is relevant to the IC50 for aromatase inhibition (typically in the low nanomolar range) for on-target studies.[1][4] For off-target effect investigation, higher concentrations may be necessary, but cytotoxicity should be monitored.

  • Controls: Include appropriate positive and negative controls. For aromatase inhibition, a known inactive compound and a potent aromatase inhibitor like Letrozole could be used. Vehicle controls (e.g., DMSO) are essential.

  • Assay Duration: The incubation time with this compound should be optimized based on the specific cellular process being investigated.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

Possible Cause 1: Off-Target Effects

Even highly selective compounds can exhibit off-target effects at sufficient concentrations.

  • Troubleshooting Steps:

    • Confirm On-Target Inhibition: Measure aromatase activity in your cellular model to confirm that this compound is inhibiting its primary target at the concentrations used.

    • Concentration-Response Curve: Perform a detailed concentration-response analysis. Off-target effects often manifest at higher concentrations.

    • Literature Search: Review literature for known off-target activities of triazole-containing compounds or other aromatase inhibitors.

    • Counter-Screening: If a specific off-target is suspected (e.g., a kinase or GPCR), perform a specific assay for that target.

Possible Cause 2: Compound Instability or Degradation

  • Troubleshooting Steps:

    • Check Compound Quality: Ensure the purity and integrity of your this compound stock.

    • Storage Conditions: Verify that the compound has been stored correctly according to the manufacturer's instructions.

    • Media Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.

Possible Cause 3: Cell Line Specific Effects

  • Troubleshooting Steps:

    • Cell Line Authentication: Confirm the identity of your cell line.

    • Test in a Different Cell Line: Repeat the experiment in a different cell line to see if the effect is reproducible.

Issue 2: High Variability in Experimental Replicates

Possible Cause 1: Inconsistent Cell Seeding

  • Troubleshooting Steps:

    • Cell Counting: Ensure accurate and consistent cell counting for each experiment.

    • Cell Plating Technique: Use a consistent and careful technique to plate cells to ensure even distribution in the wells.

Possible Cause 2: Pipetting Errors

  • Troubleshooting Steps:

    • Calibrated Pipettes: Regularly calibrate your pipettes.

    • Consistent Technique: Use a consistent pipetting technique, especially for small volumes.

Possible Cause 3: Edge Effects in Multi-well Plates

  • Troubleshooting Steps:

    • Avoid Outer Wells: Avoid using the outermost wells of the plate, as they are more prone to evaporation.

    • Plate Sealing: Use plate sealers to minimize evaporation.

    • Humidified Incubator: Ensure your incubator has adequate humidity.

Data Presentation

Table 1: In Vitro Inhibition of Human Liver Cytochrome P450 Enzymes by this compound

Cytochrome P450 IsoformIC50 (µM)Inhibition LevelReference
CYP1A10.469Potent[5]
CYP2A624.4Moderate[5]
CYP3A498.1Moderate[5]

Experimental Protocols

Protocol 1: Cellular Aromatase Inhibition Assay

This protocol provides a general workflow for assessing the inhibition of aromatase activity in a cellular context.

  • Cell Seeding: Plate aromatase-expressing cells (e.g., SK-BR-3, MCF-7aro) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in assay medium. Remove the culture medium from the cells and add the compound dilutions.

  • Substrate Addition: Add a fluorogenic or radiolabeled aromatase substrate (e.g., dibenzylfluorescein or ³H-androstenedione) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time, optimized for linear product formation.

  • Detection:

    • Fluorometric: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Radiometric: Stop the reaction and quantify the amount of tritiated water released.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Inhibitor Profiling (General Workflow)

This is a generalized protocol for screening a compound against a panel of kinases.

  • Kinase Reaction Setup: In a multi-well plate, add the specific kinase, a suitable substrate (peptide or protein), and ATP.

  • Compound Addition: Add this compound or control inhibitors at various concentrations.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

  • Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. This can be based on fluorescence, luminescence, or radioactivity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.

Protocol 3: GPCR Binding Assay (General Workflow)

This protocol outlines the general steps for a competitive radioligand binding assay.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).

Visualizations

Vorozole_On_Target_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Activation Vorozole This compound Vorozole->Aromatase Inhibition GeneTranscription Gene Transcription & Cell Proliferation ER->GeneTranscription

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed CheckOnTarget Confirm On-Target Aromatase Inhibition? Start->CheckOnTarget CompoundIntegrity Assess Compound Stability & Purity Start->CompoundIntegrity ConcentrationResponse Perform Concentration- Response Analysis CheckOnTarget->ConcentrationResponse Yes NoInhibition On-Target Not Inhibited CheckOnTarget->NoInhibition No Literature Review Literature for Off-Target Effects ConcentrationResponse->Literature CounterScreen Conduct Counter-Screening (e.g., Kinase Panel) Literature->CounterScreen IdentifyOffTarget Potential Off-Target Effect Identified CounterScreen->IdentifyOffTarget CellLineIssue Investigate Cell Line Specificity CompoundIntegrity->CellLineIssue No Issue CompoundProblem Compound Integrity Issue CompoundIntegrity->CompoundProblem Issue Found CellLineIssue->CheckOnTarget No CellLineSpecific Phenotype is Cell Line Specific CellLineIssue->CellLineSpecific Yes

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Cellular_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture 1. Cell Culture & Seeding CompoundPrep 2. Compound Dilution (this compound & Controls) CellCulture->CompoundPrep Treatment 3. Cell Treatment CompoundPrep->Treatment Incubation 4. Incubation Treatment->Incubation Detection 5. Signal Detection Incubation->Detection DataProcessing 6. Data Normalization Detection->DataProcessing IC50 7. IC50 Calculation DataProcessing->IC50

Caption: General experimental workflow for cellular assays.

References

Troubleshooting inconsistent results with (-)-Vorozole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistent, reliable results in experiments involving the aromatase inhibitor, (-)-Vorozole.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent IC50 values in cell-based assays.

  • Question: We are observing significant variability in the IC50 values of this compound between different experimental runs in our cancer cell line. What could be the cause?

  • Answer: Inconsistent IC50 values in cell-based assays can stem from several factors. Firstly, ensure that the cell density and growth phase are consistent across all experiments, as these can influence cellular metabolism and drug sensitivity. Secondly, the final concentration of the solvent used to dissolve this compound, typically DMSO, should be kept constant and at a low level (ideally ≤ 0.1%) across all wells, as higher concentrations can have cytotoxic or off-target effects.[1][2] Finally, variations in incubation time with the compound can significantly impact the apparent IC50 value.[3] It is crucial to maintain a standardized incubation period for all assays.

Issue 2: Lower than expected potency of this compound.

  • Question: The observed potency of our this compound is lower than what is reported in the literature. What are the potential reasons?

  • Answer: Several factors can contribute to lower than expected potency. Improper storage of the compound can lead to degradation; this compound should be stored as recommended by the supplier, typically desiccated at a low temperature. The solubility of this compound in your assay medium could also be a factor. If the compound precipitates, its effective concentration will be lower than intended. Ensure complete dissolution in a suitable solvent like DMSO before further dilution in aqueous media.[1][4] Additionally, the specific cell line used can influence potency due to differences in the expression levels of aromatase and drug metabolism enzymes.

Issue 3: Suspected off-target effects.

  • Question: We are observing cellular effects that do not seem to be directly related to aromatase inhibition. Could this compound have off-target effects?

  • Answer: While this compound is a highly selective aromatase inhibitor, off-target effects are possible, especially at higher concentrations.[5][6] Like other non-steroidal aromatase inhibitors, it can interact with other cytochrome P450 enzymes.[7] To investigate this, consider including control experiments with cell lines that do not express aromatase or using molecular techniques to confirm that the observed effects are indeed independent of aromatase activity. Comparing your results with those of other aromatase inhibitors with different chemical scaffolds can also provide insights.

Issue 4: Difficulty dissolving this compound.

  • Question: We are having trouble dissolving this compound for our experiments. What is the recommended procedure?

  • Answer: For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] It is crucial to ensure the DMSO is of high purity and anhydrous, as water content can affect solubility and stability. Prepare a concentrated stock solution in DMSO and then dilute it further in your cell culture medium or assay buffer to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity at higher levels.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.

Table 1: In Vitro Inhibitory Potency of this compound against Aromatase.

SystemIC50 (nM)Reference
Human Placental Aromatase1.38[5]
Cultured Rat Ovarian Granulosa Cells0.44[5]

Table 2: Inhibitory Potency (IC50) of this compound against various Human Cytochrome P450 Enzymes.

Cytochrome P450 EnzymeIC50 (µM)Reference
CYP19A1 (Aromatase)0.00417
CYP1A10.469
CYP1A2321
CYP2A624.4
CYP3A498.1

Experimental Protocols

Protocol 1: In Vitro Aromatase Inhibition Assay (Cell-Free)

This protocol describes a common method for determining the inhibitory activity of this compound on aromatase using human recombinant enzyme.

  • Materials:

    • Human recombinant aromatase (CYP19A1)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Aromatase substrate (e.g., androstenedione or testosterone)

    • This compound

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • Detection reagent (e.g., fluorescent probe or antibody for product quantification)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, NADPH regenerating system, and the various concentrations of this compound or vehicle control.

    • Add the human recombinant aromatase to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the aromatase substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stopping reagent or placing on ice).

    • Quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or ELISA).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway

Aromatase_Signaling_Pathway cluster_steroidogenesis Steroid Synthesis cluster_aromatization Aromatization (CYP19A1) cluster_estrogen_production Estrogen Production cluster_inhibition Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Substrate Testosterone->Aromatase Substrate Estrone Estrone Aromatase->Estrone Product Estradiol Estradiol Aromatase->Estradiol Product Vorozole This compound Vorozole->Aromatase Inhibits

Caption: Mechanism of this compound action on the aromatase pathway.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound stock solution (DMSO) A2 Prepare serial dilutions A1->A2 B1 Add reagents and This compound to plate A2->B1 A3 Prepare assay reagents (enzyme, substrate, buffer) A3->B1 B2 Pre-incubate B1->B2 B3 Initiate reaction with substrate B2->B3 B4 Incubate B3->B4 B5 Stop reaction B4->B5 C1 Measure product formation B5->C1 C2 Calculate % inhibition C1->C2 C3 Determine IC50 value C2->C3

Caption: Workflow for in vitro aromatase inhibition assay.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check Compound Solubility & Stability Start->Check_Solubility Yes Check_Assay_Conditions Verify Assay Conditions (cell density, incubation time) Start->Check_Assay_Conditions Yes Check_Solvent_Effects Evaluate Solvent Effects (e.g., DMSO concentration) Start->Check_Solvent_Effects Yes Consider_Off_Target Investigate Potential Off-Target Effects Check_Solubility->Consider_Off_Target Check_Assay_Conditions->Consider_Off_Target Check_Solvent_Effects->Consider_Off_Target Consistent_Results Consistent Results Consider_Off_Target->Consistent_Results Resolved

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Troubleshooting (-)-Vorozole Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to (-)-vorozole, a non-steroidal aromatase inhibitor. It provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and vorozole-resistant cancer cell lines.

Question 1: My estrogen receptor-positive (ER+) breast cancer cell line (e.g., MCF-7, T47D) is showing a reduced response to this compound. What could be the cause and how do I confirm it?

Answer: A reduced response, indicated by an increased IC50 value, typically points to the development of acquired resistance. This can occur through several mechanisms. The first step is to systematically confirm the resistance phenotype and then investigate the underlying cause.

Troubleshooting Workflow:

  • Confirm Resistance Phenotype:

    • Action: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) to compare the IC50 of this compound in your current cell line against the parental, sensitive cell line. Always use a cryopreserved low-passage stock of the parental line as a control.[1]

    • Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value confirm resistance.[2]

  • Investigate the Mechanism:

    • Hypothesis A: Aromatase levels have changed.

      • Action: Quantify aromatase (CYP19A1) protein levels using Western blot and gene expression using qRT-PCR.

      • Interpretation: While some models show decreased aromatase expression after long-term treatment, this is not always the case.[3][4] No change suggests other mechanisms are at play.

    • Hypothesis B: Estrogen Receptor (ERα) signaling is activated by ligand-independent mechanisms. This is the most common cause of resistance to aromatase inhibitors.[5][6]

      • Action: Use Western blot to assess the phosphorylation status of key upstream kinases such as EGFR, HER2, AKT, and MAPK (ERK1/2).[7]

      • Interpretation: Increased phosphorylation of these kinases in your resistant cells compared to the parental line suggests that growth factor signaling pathways are constitutively active, leading to ERα activation despite estrogen deprivation.[6]

    • Hypothesis C: Cells have bypassed the need for ER signaling.

      • Action: Assess the expression of ERα itself. Also, evaluate cell cycle proteins like Cyclin D1.[8]

      • Interpretation: A loss of ERα expression is possible, though most resistant cancers remain ER-positive.[5] Upregulation of Cyclin D1 independent of ER suggests the cell cycle is driven by other oncogenic pathways.[9]

Troubleshooting Logic Diagram:

G start Reduced Vorozole Response (Increased IC50) check_ic50 Confirm IC50 Shift vs. Parental Line start->check_ic50 is_resistant Resistance Confirmed? check_ic50->is_resistant check_aromatase Analyze Aromatase (CYP19A1) Expression (WB/qRT-PCR) is_resistant->check_aromatase Yes not_confirmed Issue may be experimental (re-check cell stocks, reagents) is_resistant->not_confirmed No no_change Expression Unchanged? check_aromatase->no_change check_pathways Assess Growth Factor Pathways (p-EGFR, p-HER2, p-AKT) (Western Blot) no_change->check_pathways Yes other_mech Conclusion: Investigate Other Mechanisms (e.g., ESR1 mutation, drug efflux) no_change->other_mech No (e.g., Upregulated) pathway_active Pathways Activated? check_pathways->pathway_active ligand_independent Conclusion: Ligand-Independent ER Activation or Pathway Bypass pathway_active->ligand_independent Yes pathway_active->other_mech No end Characterize Resistant Phenotype ligand_independent->end other_mech->end

Caption: Troubleshooting workflow for confirming and characterizing vorozole resistance.

Question 2: I am trying to generate a this compound resistant cell line, but the cells die off completely or fail to grow. How can I optimize this process?

Answer: Developing a stable drug-resistant cell line is a lengthy process (3-18 months) that requires patience and careful dose escalation.[10] Widespread cell death usually indicates the drug concentration is too high or was increased too quickly.

Optimization Strategies:

  • Start Low: Begin by treating parental cells with a low concentration of this compound, typically around the IC20-IC30, to minimize initial cell death and allow for adaptation.

  • Use a Dose-Escalation Approach: Maintain the cells at a given concentration until their growth rate recovers. Once they are proliferating steadily, increase the drug concentration by a small factor (e.g., 1.5 to 2.0-fold).[2] If significant cell death occurs, reduce the fold-increase.[2]

  • Pulsed vs. Continuous Exposure: Consider a "pulsed" treatment strategy where cells are exposed to the drug for a few days, followed by a recovery period in drug-free media.[10] This can be less harsh than continuous exposure and mimics clinical dosing.

  • Cryopreserve at Each Stage: It is critical to freeze vials of cells at each successful dose escalation step.[2] This provides a backup if a subsequent step fails and allows you to return to an intermediate stage.

  • Patience is Key: It can take many months for cells to acquire a robustly resistant phenotype.[1] Do not be discouraged by slow initial progress.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A: this compound is a potent and selective non-steroidal aromatase inhibitor.[11] It acts by competitively and reversibly binding to the heme group of the aromatase (cytochrome P450 19A1) enzyme.[12] This blocks the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol), thereby depriving ER+ breast cancer cells of their primary growth stimulus.[5]

Q2: What are the most common molecular pathways implicated in acquired resistance to this compound and other aromatase inhibitors?

A: The most well-documented mechanisms involve the activation of alternative signaling pathways that can either activate the estrogen receptor in an estrogen-independent manner or completely bypass the need for ER signaling for cell proliferation and survival.[5][6] Key pathways include:

  • HER2/EGFR Signaling: Overexpression or activation of human epidermal growth factor receptors (HER2, EGFR) leads to downstream activation of the MAPK and PI3K/AKT pathways.[3][6]

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Its activation can lead to phosphorylation of ERα and promote proliferation even when estrogen is absent.[9][13]

  • MAPK (ERK) Pathway: This pathway, often activated by growth factor receptors, can also phosphorylate and activate ERα independently of its ligand.[3][7]

Signaling Pathway in Aromatase Inhibitor Resistance:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors (EGF, HRG) EGFR EGFR/HER2 GF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ER ERα AKT->ER Phosphorylation (Ligand-Independent Activation) RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->ER Phosphorylation (Ligand-Independent Activation) Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen Estrogen->ER Ligand-Dependent Activation Proliferation Gene Transcription & Cell Proliferation ER->Proliferation Vorozole This compound Vorozole->Aromatase

Caption: Bypass pathways leading to vorozole resistance.

Q3: How can I overcome this compound resistance in my cell culture model?

A: Based on the likely resistance mechanisms, several strategies can be tested:

  • mTOR Inhibition: Treat resistant cells with an mTOR inhibitor like everolimus in combination with vorozole. Clinical trials have shown this combination can restore efficacy.[3][7][8]

  • PI3K/AKT Inhibition: Use specific inhibitors of PI3K or AKT. This is a promising strategy, especially in cells with activating mutations in the PI3K pathway.[13]

  • HER2/EGFR Inhibition: If you observe hyperactivation of HER2 or EGFR, combination therapy with inhibitors like trastuzumab (for HER2) or gefitinib (for EGFR) may re-sensitize cells to vorozole.[4][6]

  • CDK4/6 Inhibition: Since the cell cycle is often dysregulated downstream, combining vorozole with a CDK4/6 inhibitor (e.g., palbociclib) can be effective.[8]

Data Presentation

Table 1: Representative IC50 Values for Aromatase Inhibitors in Sensitive vs. Resistant Breast Cancer Cell Lines.

Cell Line ModelAromatase InhibitorIC50 (Parental/Sensitive)IC50 (Resistant)Fold ResistanceReference
MCF-7Letrozole~10-50 nM>10 µM>200-fold[14]
T47DDoxorubicin8.1 µMNot ApplicableNot Applicable[15]
MCF-7Doxorubicin2.5 µMNot ApplicableNot Applicable[16]
Placental MicrosomesThis compound1.38 nMNot ApplicableNot Applicable[11]

*Note: Doxorubicin data is provided for general context on drug sensitivity ranges in common cell lines; it is not an aromatase inhibitor. Data for vorozole-specific resistant cell lines is limited in publicly available literature, but the principles and expected fold-changes are analogous to those observed for letrozole.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol provides a general framework for developing a resistant cell line using a continuous, dose-escalation method.[2]

Materials:

  • Parental ER+ breast cancer cell line (e.g., MCF-7/S0.5, a subline adapted for growth in androgen-supplemented medium).[14]

  • Appropriate cell culture medium and supplements (e.g., phenol red-free medium, charcoal-stripped serum, androgen source like androstenedione).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates).

Methodology:

  • Establish Baseline: Culture the parental cell line under standard conditions. Perform a cell viability assay to determine the initial IC50 of this compound.

  • Initiate Treatment: Seed parental cells and begin continuous treatment with this compound at a concentration equal to the IC20 or IC30.

  • Monitor and Culture: Monitor the cells closely. Initially, a significant portion of cells may die. Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluence.

  • Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (this may take several weeks to months), increase the this compound concentration by a factor of 1.5x to 2.0x.

  • Repeat and Cryopreserve: Repeat Step 4, gradually increasing the drug concentration over time. Crucially, create a cryopreserved stock of cells at each successful dose increment.

  • Characterize Resistance: Periodically (e.g., every 2-3 months), perform a cell viability assay to determine the current IC50. A stable, significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant line.

  • Finalize and Bank: Once the desired level of resistance is achieved and stable for several passages, expand the cell line and create a master cell bank for future experiments.

Protocol 2: Western Blot for Key Resistance Markers

Methodology:

  • Cell Lysis: Grow parental and resistant cells to ~80% confluence. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT (Ser473), total AKT, p-MAPK (ERK1/2), total MAPK, ERα, Aromatase, HER2) and a loading control (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the levels of target proteins to the loading control and compare the expression/phosphorylation between resistant and parental cells.

References

Technical Support Center: (-)-Vorozole Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability testing and storage of (-)-Vorozole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Disclaimer: Publicly available stability data for this compound is limited. Therefore, the detailed experimental protocols and degradation pathways described below are based on established methodologies for structurally similar triazole-based aromatase inhibitors, such as Letrozole, and related triazole compounds like Voriconazole. These should be considered as a starting point for developing and validating specific protocols for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under the following conditions:

  • Solid (Powder): Store at -20°C in a tightly sealed container.

  • In Solution: Prepare solutions fresh. If short-term storage is necessary, store at -80°C.

It is crucial to protect this compound from direct sunlight and sources of ignition. The storage area should be cool and well-ventilated.

Q2: What are the known incompatibilities for this compound?

A2: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves subjecting the compound to forced degradation (stress testing) to identify potential degradation products and validate that the analytical method can separate these from the intact drug.

Q4: What are the typical forced degradation conditions for a compound like this compound?

A4: Based on studies of similar compounds, the following stress conditions are recommended to induce degradation and test the specificity of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

  • Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C.

  • Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 60°C.

  • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat at 80°C.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

Data Presentation: Stability of Structurally Similar Aromatase Inhibitors

The following tables summarize typical degradation observed for Letrozole, a structurally analogous non-steroidal aromatase inhibitor, under forced degradation conditions. This data can serve as a reference for what might be expected with this compound.

Table 1: Summary of Forced Degradation Studies on Letrozole

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)
Acid Hydrolysis0.1 M HCl8 hours80°C~5%
Base Hydrolysis0.1 M NaOH4 hours80°C~15%
Oxidative30% H₂O₂24 hoursRoom Temp~10%
ThermalDry Heat48 hours105°C~3%
PhotolyticUV Light (254 nm)24 hoursRoom Temp~2%

Data extrapolated from published studies on Letrozole for illustrative purposes.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development (Based on Voriconazole)

This protocol outlines the development of a reversed-phase HPLC (RP-HPLC) method for separating this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 256 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies to ensure separation of the main peak from any degradation products.

Protocol 2: Forced Degradation (Stress Testing) Procedure

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for up to 24 hours. Withdraw samples and dilute.

  • Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent and dilute.

  • Photolytic Degradation: Expose the solid this compound to UV light (e.g., in a photostability chamber) for 24 hours. Dissolve and dilute.

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method.

Troubleshooting Guide

Issue: Peak Tailing in HPLC Chromatogram

  • Possible Cause:

    • Interaction of the basic triazole moiety with acidic silanol groups on the HPLC column.

    • Column degradation.

    • Inappropriate mobile phase pH.

  • Solution:

    • Use a base-deactivated column.

    • Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%).

    • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.

    • Replace the column if it is old or has been used with harsh conditions.

Issue: Ghost Peaks in the Chromatogram

  • Possible Cause:

    • Contamination in the mobile phase or injector.

    • Carryover from a previous injection.

  • Solution:

    • Use fresh, high-purity solvents for the mobile phase.

    • Implement a robust needle wash protocol in the autosampler method.

    • Inject a blank (mobile phase) to confirm the source of the ghost peak.

Issue: Irreproducible Retention Times

  • Possible Cause:

    • Fluctuations in mobile phase composition.

    • Inadequate column equilibration.

    • Leaks in the HPLC system.

    • Temperature fluctuations.

  • Solution:

    • Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

    • Check for leaks at all fittings.

    • Use a column oven to maintain a constant temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Stress oxide Oxidation (30% H₂O₂, RT) stock->oxide Stress thermal Thermal (Solid, 80°C) stock->thermal Stress photo Photolytic (Solid, UV/Vis Light) stock->photo Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxide->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Purity & Degradation Profile) hplc->data

Caption: Experimental workflow for forced degradation testing of this compound.

degradation_pathway vorozole This compound hydrolysis Hydrolytic Products (e.g., cleavage of triazole ring) vorozole->hydrolysis Acid/Base oxidation Oxidative Products (e.g., N-oxides) vorozole->oxidation H₂O₂ photolytic Photolytic Products (e.g., ring rearrangements) vorozole->photolytic UV/Vis Light troubleshooting_logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_baseline Baseline Issues start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time baseline Baseline Noise/Drift? start->baseline tailing Tailing peak_shape->tailing Yes rt_shift Drifting retention_time->rt_shift Yes noise Noise/Drift baseline->noise Yes sol1 Check mobile phase pH sol2 Use base-deactivated column sol3 Replace column fronting Fronting split Splitting sol4 Check mobile phase prep sol5 Ensure column equilibration sol6 Check for leaks sol7 Use fresh solvents sol8 Degas mobile phase sol9 Clean detector cell

References

Navigating Experimental Challenges with (-)-Vorozole: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Vorozole, a potent and selective non-steroidal aromatase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and to offer clear protocols for the effective use of this compound in your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of variability.

Issue Potential Cause Recommended Solution
Inconsistent or weaker-than-expected aromatase inhibition 1. This compound degradation: Improper storage or handling of stock solutions. Multiple freeze-thaw cycles can degrade the compound.[1][2] 2. Suboptimal assay conditions: Incorrect buffer pH, temperature, or incubation time. 3. Cell-based assay variability: Inconsistent cell seeding density, passage number, or cell health.[3][4] 4. Serum protein interference: Components in fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration.[5][6][7]1. Stock solution management: Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] 2. Assay optimization: Ensure all assay parameters are optimized and consistent across experiments. 3. Standardize cell culture practices: Maintain a consistent cell culture workflow, including seeding density and passage number. Regularly check for mycoplasma contamination. 4. Serum concentration: Consider reducing the serum concentration during the treatment period or using serum-free media if compatible with your cell line. Include appropriate vehicle controls with the same serum concentration.
Precipitation of this compound in aqueous solutions 1. Low aqueous solubility: this compound is sparingly soluble in aqueous buffers like PBS. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation.[9] 2. Solvent concentration: The final concentration of DMSO in the working solution may be too low to maintain solubility.1. Two-step dilution: First, make intermediate dilutions of your DMSO stock solution in DMSO. Then, add the final diluted DMSO solution to your aqueous buffer or cell culture medium with vigorous mixing.[9] 2. Optimize final DMSO concentration: For cell-based assays, ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] However, ensure it is sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
High background or off-target effects 1. High concentration of this compound: At concentrations significantly higher than the IC50, the risk of off-target effects increases. While this compound is highly selective, very high concentrations might interact with other cytochrome P450 enzymes.[10][11] 2. Contaminated reagents: Impurities in solvents or media can interfere with the assay.1. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or assay. Use the lowest effective concentration to minimize potential off-target effects. 2. Use high-purity reagents: Ensure all solvents, buffers, and media are of high quality and filtered if necessary.
Variability between experimental replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. 3. Incomplete dissolution: The compound may not be fully dissolved in the stock or working solutions.1. Calibrate pipettes regularly: Use properly calibrated pipettes and appropriate pipetting techniques. 2. Mitigate edge effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier. 3. Ensure complete dissolution: Vortex stock and working solutions thoroughly before use. Visually inspect for any precipitate.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions about working with this compound.

1. What is the mechanism of action of this compound? this compound is a potent and selective, non-steroidal aromatase inhibitor.[10][11] It competitively and reversibly binds to the heme group of the cytochrome P450 unit of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.

2. How should I prepare and store this compound stock solutions? It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your experimental buffer or cell culture medium. To avoid precipitation, it is best to perform serial dilutions in DMSO first before adding to an aqueous solution.[9]

3. What is the typical IC50 value for this compound? The IC50 value of this compound can vary depending on the experimental system. Reported values are in the low nanomolar range. For example, the IC50 against human placental aromatase is approximately 1.38 nM, and in cultured rat ovarian granulosa cells, it is around 0.44 nM.[11]

4. Is this compound selective for aromatase? Yes, this compound is a highly selective inhibitor of aromatase. Studies have shown that it does not significantly affect other cytochrome P450-dependent reactions at concentrations up to 500-fold higher than its aromatase inhibiting concentration.[11] At concentrations up to 10 µM, it does not show agonistic or antagonistic effects on steroid receptors.[10][11]

5. How can I assess the effect of this compound in my experiments? The effect of this compound can be measured through various assays. An in vitro aromatase inhibition assay can directly measure the inhibition of the enzyme. In cell-based experiments, you can assess the downstream effects of estrogen deprivation, such as decreased cell proliferation or induction of apoptosis, using cell viability assays.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in different experimental systems.

SystemIC50 ValueReference
Human Placental Aromatase1.38 nM[11]
Cultured Rat Ovarian Granulosa Cells0.44 nM[11]
FSH-stimulated Rat Granulosa Cells1.4 ± 0.5 nM[10]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (324.77 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.2477 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Aromatase Inhibition Assay (Cell-Based)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Aromatase-expressing cells (e.g., MCF-7aro, SK-BR-3)

  • Cell culture medium (with and without phenol red)

  • Fetal Bovine Serum (FBS)

  • Testosterone (substrate)

  • This compound

  • Tritiated water release assay kit or an ELISA kit for estradiol measurement

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the aromatase-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare Treatment Solutions: Prepare serial dilutions of this compound in a phenol red-free cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the growth medium from the cells and replace it with the treatment solutions containing different concentrations of this compound or the vehicle control.

  • Add Substrate: Add testosterone to each well at a final concentration appropriate for your assay (e.g., a concentration close to the Km for aromatase).

  • Incubation: Incubate the plate for a predetermined period (e.g., 2-4 hours) at 37°C in a humidified incubator.

  • Measure Aromatase Activity:

    • Tritiated Water Release Assay: If using a tritiated substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione), follow the kit manufacturer's instructions to measure the amount of ³H₂O released.

    • Estradiol ELISA: Collect the cell culture supernatant and measure the concentration of estradiol produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Visualizations

Estrogen_Biosynthesis_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol Vorozole This compound Vorozole->Aromatase Inhibition

Caption: Estrogen biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow_Aromatase_Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed Aromatase-Expressing Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_vorozole Prepare this compound Dilutions prep_vorozole->treat_cells add_substrate Add Testosterone Substrate treat_cells->add_substrate incubate Incubate add_substrate->incubate measure_activity Measure Aromatase Activity (e.g., Estradiol ELISA) incubate->measure_activity analyze_data Analyze Data & Determine IC50 measure_activity->analyze_data

Caption: Workflow for an in vitro aromatase inhibition assay.

References

Validation & Comparative

A Comparative Analysis of (-)-Vorozole and Letrozole in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent, third-generation non-steroidal aromatase inhibitors, (-)-Vorozole and Letrozole, focusing on their efficacy and mechanisms in breast cancer cells. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction and Mechanism of Action

Both this compound (the active S-isomer of Vorozole) and Letrozole are highly selective inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is dependent on estrogen. By blocking aromatase, these inhibitors reduce the systemic and intratumoral levels of estrogen, thereby depriving cancer cells of essential growth signals and leading to a reduction in tumor growth. Both drugs are triazole derivatives that act as competitive, reversible inhibitors by binding to the heme group of the aromatase enzyme.

The core mechanism involves the inhibition of the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). This suppression of estrogen production is a critical therapeutic strategy for hormone-dependent breast cancer in postmenopausal women.

Aromatase_Inhibition_Pathway cluster_0 Estrogen Synthesis Pathway cluster_1 Downstream Signaling Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ERα) Estrogens->ER Transcription Gene Transcription (e.g., Ki67, Bcl-2) ER->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitors This compound Letrozole Inhibitors->Aromatase

Caption: Mechanism of action of this compound and Letrozole.

Comparative Efficacy Data

Quantitative data from in vitro studies are summarized below to compare the biochemical potency and cellular effects of this compound and Letrozole.

Aromatase Inhibition

A direct comparative study using fluorometric high-throughput screening assays determined the inhibitory constants (IC50 and Ki) for both compounds against human CYP19A1 (aromatase) under identical experimental conditions.[1]

ParameterThis compoundLetrozoleSource (Assay Conditions)
IC50 4.17 nM7.27 nM[1] (Human CYP19A1, fluorometric assay)
Ki 0.9 nM1.6 nM[1] (Human CYP19A1, fluorometric assay)
IC50 1.38 nMNot Reported[2] (Human placental aromatase)
IC50 0.44 nMNot Reported[2] (Cultured rat ovarian granulosa cells)

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

These data indicate that this compound is a slightly more potent inhibitor of the aromatase enzyme in a cell-free system, with lower IC50 and Ki values compared to Letrozole.[1]

Inhibition of Breast Cancer Cell Proliferation

Data on the antiproliferative effects of these inhibitors are derived from different studies, employing various estrogen-dependent breast cancer cell lines. This makes a direct comparison challenging, and the results should be interpreted with consideration of the different experimental setups.

Cell LineCompoundIC50 (Proliferation Inhibition)Source (Assay Conditions)
MCF-7aro Letrozole50 - 100 nM(Monolayer culture, testosterone-stimulated)
T-47Daro Letrozole~15 - 25 nM(Spheroid culture, testosterone-stimulated)
MCF-7 LetrozoleNot Reported (Significant suppression at 10 nM)(Endogenous aromatase-induced proliferation)

MCF-7aro and T-47Daro are cell lines engineered to overexpress aromatase.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below is a representative protocol for a key assay used to evaluate aromatase inhibitors.

Aromatase Activity Assay (Tritiated Water Release Method)

This is a standard and widely used method to quantify aromatase activity in cell cultures or tissue homogenates.

Experimental_Workflow cluster_workflow Tritiated Water Release Assay Workflow start 1. Cell Culture (e.g., MCF-7, T-47D) treatment 2. Treatment Add this compound or Letrozole at various concentrations start->treatment incubation1 3. Pre-incubation (e.g., 24-48 hours) treatment->incubation1 substrate 4. Add Substrate [1β-³H]-Androstenedione incubation1->substrate incubation2 5. Incubation (e.g., 2-6 hours) substrate->incubation2 extraction 6. Stop Reaction & Extract Add Chloroform, centrifuge to separate aqueous phase incubation2->extraction dcc 7. Remove Steroids Dextran-coated charcoal treatment, centrifuge extraction->dcc scintillation 8. Quantify ³H₂O Liquid Scintillation Counting of the supernatant dcc->scintillation analysis 9. Data Analysis Calculate % Inhibition and determine IC50 values scintillation->analysis

Caption: Workflow for a typical aromatase activity assay.

Methodology Details:

  • Cell Seeding and Growth: Breast cancer cells (e.g., MCF-7 or T-47D) are seeded in culture flasks or plates and allowed to adhere and grow for 24-48 hours.

  • Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitors (e.g., this compound or Letrozole). Cells are typically pre-incubated with the inhibitors for a period (e.g., 24 hours) to allow for cellular uptake and target engagement.

  • Aromatase Reaction: The tritiated substrate, [1β-³H]-androstenedione, is added to the culture medium. During the aromatization of this substrate to estrone, the ³H atom at the 1β position is released as tritiated water (³H₂O).

  • Reaction Termination and Extraction: After a defined incubation period (e.g., 2-6 hours), the reaction is stopped. The medium is collected, and an organic solvent (e.g., chloroform) is used to extract the unmetabolized steroid substrate and its steroid metabolites, leaving the ³H₂O in the aqueous phase.

  • Separation: The aqueous and organic phases are separated by centrifugation. A sample of the aqueous phase is then treated with dextran-coated charcoal to adsorb and remove any remaining traces of tritiated steroids.

  • Quantification: Following another centrifugation step, the radioactivity in the supernatant (containing only ³H₂O) is measured using a liquid scintillation counter.

  • Data Analysis: The amount of ³H₂O produced is directly proportional to the aromatase activity. The percentage of inhibition at each drug concentration is calculated relative to a vehicle-treated control, and this data is used to determine the IC50 value.

Conclusion

Both this compound and Letrozole are highly potent, third-generation non-steroidal aromatase inhibitors.

  • Biochemical Potency: Based on direct comparative data, this compound demonstrates slightly greater potency in inhibiting the human aromatase enzyme in a cell-free system, with Ki values of 0.9 nM compared to 1.6 nM for Letrozole.[1]

  • Selectivity: Both drugs are known to be highly selective for aromatase over other cytochrome P450 enzymes, which contributes to their favorable safety profiles.[2]

For researchers, the choice between these two inhibitors may depend on the specific experimental context. The slightly higher in vitro potency of this compound may be advantageous in certain screening or mechanistic studies. However, Letrozole is a well-established and widely used clinical agent, providing a robust benchmark for comparison. This guide highlights the need for further direct comparative studies evaluating the cellular effects, including proliferation and apoptosis, of these two compounds under identical conditions to fully elucidate any potential therapeutic differences.

References

Head-to-head comparison of third-generation aromatase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of third-generation aromatase inhibitors is crucial for researchers, scientists, and drug development professionals. This guide provides an objective analysis of anastrozole, letrozole, and exemestane, supported by experimental data, to delineate their pharmacological distinctions and clinical implications.

Introduction to Third-Generation Aromatase Inhibitors

Third-generation aromatase inhibitors (AIs) are a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2] These agents have demonstrated superior efficacy and better toxicity profiles compared to older generations of AIs and the selective estrogen-receptor modulator, tamoxifen.[2] The three prominent third-generation AIs—anastrozole, letrozole, and exemestane—effectively suppress estrogen synthesis in peripheral tissues, thereby depriving hormone-sensitive tumors of their primary growth stimulus.[2][3] While all three are highly potent, they exhibit key differences in their structure, mechanism of action, and clinical profiles.[4][5]

Anastrozole and letrozole are non-steroidal, reversible inhibitors that competitively bind to the aromatase enzyme.[2][6][7] In contrast, exemestane is a steroidal, irreversible inhibitor that acts as a "suicide inhibitor," permanently binding to and inactivating the aromatase enzyme.[2][6] These fundamental differences influence their pharmacological properties and may have clinical significance.

Mechanism of Action and Signaling Pathway

Aromatase inhibitors function by blocking the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[3][8] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as fat, muscle, and breast tissue itself.[3] By inhibiting aromatase, these drugs can reduce systemic estrogen levels by as much as 98%.[6]

The resulting estrogen deprivation induces cell cycle arrest and apoptosis in estrogen-dependent breast cancer cells. Studies have shown that AIs can induce growth suppression by blocking the G0-G1 phase of the cell cycle.[9] This is associated with the up-regulation of tumor suppressor proteins like p53 and p21 and the down-regulation of cell cycle promoters like cyclin D1.[9] The apoptotic pathway activated by AIs involves a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the activation of caspases, particularly caspase-7 and -9.[9][10]

G cluster_precursors Androgen Precursors cluster_estrogens Estrogens cluster_inhibitors Third-Generation Aromatase Inhibitors Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Apoptosis Cell Cycle Arrest & Apoptosis ER Estrogen Receptor (ER) Estrone->ER Estradiol->ER Anastrozole Anastrozole Anastrozole->Aromatase Reversible Inhibition Letrozole Letrozole Letrozole->Aromatase Reversible Inhibition Exemestane Exemestane Exemestane->Aromatase Irreversible Inactivation TumorCell Tumor Cell Proliferation & Survival ER->TumorCell Activation

Caption: Aromatase inhibitor signaling pathway.

Comparative Efficacy and Potency

While direct head-to-head trials are limited, cross-trial comparisons and some direct studies provide insights into the relative efficacy and potency of the three agents. Preclinical studies suggest that letrozole is the most potent inhibitor of aromatase, resulting in greater suppression of estrogen levels compared to other AIs.[11][12]

ParameterAnastrozoleLetrozoleExemestane
Drug Class Non-steroidal, Triazole derivative[7]Non-steroidal, Triazole derivative[7]Steroidal, Androstenedione analogue[2]
Mechanism Reversible, competitive inhibitor[2]Reversible, competitive inhibitor[2]Irreversible, "suicide" inactivator[2]
Estrogen Suppression (Estrone Sulfate) 93.5%[4]98%[4]>90%
Aromatase Inhibition 97.3%[4]>99.1%[4]Not directly compared in the same study

A direct, intrapatient crossover study revealed that letrozole (2.5 mg daily) resulted in more potent aromatase inhibition compared to anastrozole (1.0 mg daily).[7] This study found significantly higher suppression of the aromatase enzyme with letrozole (>99.1%) compared with anastrozole (97.3%).[4] Estrogen levels were also significantly lower during treatment with letrozole.[4]

In the clinical setting, all three AIs have demonstrated superiority over tamoxifen in various adjuvant treatment strategies.[2][11] The randomized phase III Femara Versus Anastrozole Clinical Evaluation (FACE) trial, a head-to-head comparison in postmenopausal patients with node-positive early breast cancer, found no statistically significant difference in disease-free survival between letrozole and anastrozole after a median follow-up of 65 months.[13]

Comparative Safety and Tolerability

The adverse event profiles of the three AIs are broadly similar, with most side effects stemming from estrogen deprivation.[7] However, analysis of real-world data from the FDA Adverse Event Reporting System (FAERS) reveals some differences.

Adverse Event (AE)AnastrozoleLetrozoleExemestane
Most Frequent AE Arthralgia[14]Neutropenia, Arthralgia[14]Arthralgia[14]
Strongest AE Signal (ROR) Trigger Finger (72.25)[14]Trigger FingerTrigger Finger (26.71)[14]
Musculoskeletal Events High incidence of arthralgia, bone pain, joint stiffness[14]High incidence of arthralgia, bone pain, joint stiffness[14]High incidence of arthralgia, bone pain, joint stiffness[14]
Thromboembolic Events Lower rates compared to tamoxifen[6]Lower rates compared to tamoxifenLower rates compared to tamoxifen
Other Notable AEs Vulvovaginal dryness, Hot flushes[14]Rare but serious AEs in hematologic, respiratory, and hepatic systems[1][14]Bone pain, Hot flushes[14]

ROR: Reporting Odds Ratio, a measure of disproportionality in safety signal analysis.

The FAERS database analysis, covering nearly two decades, showed that arthralgia was the most commonly reported AE for anastrozole and exemestane, while neutropenia was most frequent for letrozole.[14] All three drugs showed a strong signal for trigger finger.[14] Letrozole was also associated with a number of other rare but serious adverse events not typically listed in the drug's official instructions.[1][14] The safety profiles of letrozole and anastrozole in the FACE trial were found to be comparable.[13]

Experimental Protocols

The evaluation of aromatase inhibitors relies on standardized in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Aromatase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce aromatase activity by 50% (IC50).

Methodology:

  • Source of Enzyme: Aromatase is typically sourced from human placental microsomes or from recombinant human aromatase expressed in cell lines.[15][16]

  • Substrate: A fluorogenic substrate, such as 7-methoxy-4-trifluoromethyl coumarin (MFC), is used. Aromatase converts MFC into a highly fluorescent metabolite (HFC).[17] Alternatively, a tritiated androgen substrate like [1β-³H]-androstenedione is used, and the activity is measured by the amount of ³H₂O released.

  • Procedure:

    • The aromatase enzyme is incubated with the substrate and a range of concentrations of the test inhibitor (e.g., letrozole, anastrozole, exemestane).[18]

    • A positive control (a known inhibitor like ketoconazole) and a solvent control (no inhibitor) are included.[17][18]

    • The reaction is initiated by adding a cofactor, such as an NADPH-generating system.[19]

    • After incubation at 37°C, the reaction is stopped.

  • Data Analysis:

    • The fluorescence of the HFC product is measured using a microplate reader (e.g., Ex/Em = 488/527 nm).[18]

    • The percent inhibition for each inhibitor concentration is calculated relative to the solvent control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[18]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Aromatase Enzyme - Fluorogenic Substrate - Test Inhibitors (serial dilutions) - NADPH Cofactor B Aliquot enzyme, substrate, and inhibitors into 96-well plate A->B C Initiate reaction by adding NADPH B->C D Incubate at 37°C C->D E Measure fluorescence (e.g., Ex/Em 488/527 nm) D->E F Calculate % Inhibition E->F G Determine IC50 values (Dose-Response Curve) F->G

Caption: Workflow for in vitro aromatase inhibitor screening.
Clinical Trial Protocol (Adjuvant Setting Example)

Objective: To compare the efficacy and safety of an AI versus a standard therapy (e.g., tamoxifen or another AI) in postmenopausal women with HR+ early breast cancer.

Methodology (Based on FACE Trial Design):

  • Study Design: A randomized, multicenter, open-label, phase III trial.[13]

  • Patient Population: Postmenopausal women with hormone receptor-positive, node-positive early breast cancer.

  • Randomization: Patients are randomly assigned to receive either Drug A (e.g., letrozole 2.5 mg/day) or Drug B (e.g., anastrozole 1.0 mg/day) for 5 years.

  • Endpoints:

    • Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of invasive recurrence, new primary contralateral breast cancer, or death from any cause.[13]

    • Secondary Endpoints: Overall Survival (OS), safety and tolerability, time to distant recurrence.

  • Assessments:

    • Tumor assessments are performed at baseline and then periodically (e.g., every 6 months for the first 5 years, then annually).

    • Adverse events are monitored and graded throughout the study according to standard criteria (e.g., CTCAE).

  • Statistical Analysis:

    • The primary analysis of DFS is typically performed using a log-rank test, stratified by prognostic factors.

    • Hazard ratios (HR) and 95% confidence intervals (CI) are calculated to compare the treatment arms.[13]

Conclusion

The third-generation aromatase inhibitors—anastrozole, letrozole, and exemestane—are highly effective therapies for HR+ breast cancer in postmenopausal women. They are all potent suppressors of estrogen synthesis, but differ in their chemical structure and mechanism of inhibition. Letrozole appears to be the most potent inhibitor in preclinical and endocrine studies, though a large head-to-head clinical trial (FACE) did not show a significant difference in disease-free survival compared to anastrozole.[13] Their safety profiles are largely similar and dominated by symptoms of estrogen withdrawal, although subtle differences in the frequency and type of adverse events have been reported in large-scale analyses.[14] The choice between these agents may be influenced by individual patient characteristics, tolerability, and the specific clinical context.

G AIs Third-Generation Aromatase Inhibitors NonSteroidal Non-Steroidal (Type II) Reversible, Competitive AIs->NonSteroidal Steroidal Steroidal (Type I) Irreversible, Suicide AIs->Steroidal Anastrozole Anastrozole NonSteroidal->Anastrozole Letrozole Letrozole NonSteroidal->Letrozole Exemestane Exemestane Steroidal->Exemestane

References

Validating the Specificity of (-)-Vorozole for Aromatase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Vorozole (the active (+)-(S)-isomer of Vorozole) is a potent, third-generation non-steroidal aromatase inhibitor.[1] Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[2] Inhibiting this enzyme is a cornerstone therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women. The clinical success of an aromatase inhibitor is critically dependent not only on its potency but also on its specificity. A lack of specificity can lead to off-target effects through the inhibition of other cytochrome P450 enzymes involved in vital metabolic and steroidogenic pathways, potentially causing undesirable side effects.

This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed protocols for validation.

Data Presentation: Comparative Inhibitory Activity

The specificity of an aromatase inhibitor is determined by comparing its inhibitory potency against aromatase (CYP19A1) with its activity against other key human cytochrome P450 enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and a comparator third-generation inhibitor, Letrozole, against aromatase and other major hepatic CYP isoforms.

Lower IC50 values indicate higher potency. A high ratio of IC50 (Other CYP) / IC50 (Aromatase) signifies high specificity for aromatase.

Target EnzymeThis compound IC50Letrozole IC50Specificity Fold-Difference (Vorozole)
Aromatase (CYP19A1) 4.17 nM [3]7.27 nM [3]-
CYP1A1469 nM[4]69,800 nM[4]~112x
CYP1A2321,000 nM[3]332,000 nM[3]~77,000x
CYP2A624,400 nM[4]106,000 nM[4]~5,850x
CYP3A498,100 nM[4]>1,000,000 nM[4]~23,500x

Data compiled from fluorometric high-throughput screening assays.[3][4]

Studies have shown that this compound possesses a high in vitro selectivity margin, being over 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[5] Furthermore, at concentrations up to 10 µM, Vorozole shows no significant inhibition of steroid biosynthesis in isolated rat testicular and adrenal cells and does not interfere with steroid binding to estrogen, progestin, androgen, or glucocorticoid receptors.[6]

Visualizing Aromatase Inhibition and Experimental Workflow

To clarify the mechanism of action and the process of validation, the following diagrams illustrate the aromatase signaling pathway and a typical experimental workflow for assessing inhibitor specificity.

G cluster_pathway Aromatase Estrogen Synthesis Pathway Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Conversion Vorozole This compound Vorozole->Aromatase Inhibition

Aromatase signaling pathway and point of inhibition.

G cluster_workflow In Vitro Aromatase Inhibition Assay Workflow A Prepare Human Placental Microsomes (Aromatase Source) B Incubate Microsomes with NADPH, Tritiated Androgen Substrate, and varying [this compound] A->B C Stop Reaction (e.g., with cold chloroform) B->C D Quantify Tritiated Water (³H₂O) Released (Proportional to Activity) C->D E Calculate % Inhibition vs. Control D->E F Determine IC50 Value (Dose-Response Curve) E->F

Experimental workflow for IC50 determination.

Experimental Protocols

Validating the specificity of an aromatase inhibitor requires robust and reproducible assays. The following is a detailed protocol for a commonly used in vitro method.

Key Experiment: In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes

This assay measures the ability of a test compound, such as this compound, to inhibit the catalytic activity of aromatase sourced from human placental microsomes. The activity is quantified by measuring the amount of tritiated water (³H₂O) released from a radiolabeled androgen substrate, [1β-³H]-androstenedione.

1. Materials and Reagents:

  • Human placental microsomes (prepared via differential centrifugation from term placenta or commercially sourced)[2]

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • Unlabeled androstenedione

  • NADPH (or an NADPH-generating system, e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • This compound and other comparator compounds

  • Dextran-coated charcoal

  • Chloroform or other organic solvent to stop the reaction

  • Scintillation cocktail and vials

  • Microcentrifuge, incubator/water bath (37°C), scintillation counter

2. Microsome Preparation (Brief): Human term placenta is obtained and processed at 4°C.[2] Tissue is homogenized, and the microsomal fraction, which contains the endoplasmic reticulum and thus the aromatase enzyme complex, is isolated through a series of differential centrifugation steps.[2] The final microsomal pellet is resuspended in buffer, and protein concentration is determined.

3. Assay Procedure:

  • Prepare Reaction Mix: In microcentrifuge tubes, prepare the reaction mixture containing potassium phosphate buffer, the NADPH-generating system, and a defined amount of human placental microsomal protein.

  • Add Inhibitor: Add varying concentrations of this compound (or comparator inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) for determining 100% enzyme activity.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the aromatase reaction by adding the substrate, [1β-³H]-androstenedione. The final substrate concentration should be near its Km value for the enzyme.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Stop Reaction: Terminate the reaction by adding an ice-cold organic solvent like chloroform, which denatures the enzyme and extracts the unused substrate and steroid products.

  • Separate Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous layer. The charcoal binds to the hydrophobic steroid substrate and products, while the ³H₂O remains in the supernatant.

  • Quantification: Centrifuge the tubes to pellet the charcoal. Transfer a known volume of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.

    • % Inhibition = 100 * (1 - (CPMinhibitor - CPMblank) / (CPMcontrol - CPMblank))

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce aromatase activity by 50%.

This comprehensive approach, combining quantitative enzymatic assays with a broad panel of related enzymes, provides robust validation of the high specificity of this compound for aromatase, a critical attribute for a successful therapeutic agent.

References

(-)-Vorozole's Selectivity Profile Against Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Vorozole's cross-reactivity with various cytochrome P450 (CYP) enzymes. The data presented herein is crucial for evaluating the selectivity and potential for drug-drug interactions of this potent aromatase inhibitor.

This compound is a third-generation non-steroidal aromatase inhibitor, binding to the cytochrome P450 moiety of aromatase (CYP19A1) to cause reversible inhibition of the enzyme.[1] While highly potent in inhibiting its primary target, understanding its interaction with other CYP isoforms is essential for a complete pharmacological profile.

Comparative Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of human liver cytochrome P450 enzymes. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cytochrome P450 IsoformThis compound IC50Letrozole IC50Reference
CYP19A1 (Aromatase)4.17 nM7.27 nM[2]
CYP1A10.469 µM69.8 µM[2][3]
CYP1A2321 µM332 µM[2]
CYP2A624.4 µM106 µM[2][3]
CYP3A498.1 µM> 1000 µM (<10% inhibition at 1 mM)[2][3]

The data clearly indicates that this compound is a highly potent inhibitor of CYP19A1.[2] It also demonstrates inhibitory activity against CYP1A1, albeit at a significantly higher concentration.[2][3] Moderate inhibition is observed for CYP2A6 and CYP3A4, while its effect on CYP1A2 is weak.[2][3] In comparison, Letrozole, another third-generation aromatase inhibitor, shows significantly less cross-reactivity, particularly against CYP3A4.[2][3] It has been noted that this compound is selective and does not affect other cytochrome P450-dependent reactions at concentrations up to at least 500-fold the aromatase inhibiting concentration.[4]

Experimental Protocols

The determination of the IC50 values for this compound against various CYP isoforms was conducted using fluorometric high-throughput screening assays with human liver microsomes.[2][3]

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Specific fluorescent probe substrates for each CYP isoform (e.g., 7-methoxy-4-(trifluoromethyl)coumarin (MFC) for CYP1A1/1A2, coumarin for CYP2A6, and 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)

  • Potassium phosphate buffer

General Procedure for IC50 Determination:

  • A reaction mixture was prepared containing human liver microsomes, the NADPH regenerating system, and the specific fluorescent probe substrate in a potassium phosphate buffer.

  • This compound was added to the reaction mixture at various concentrations.

  • The reaction was initiated by the addition of the NADPH regenerating system.

  • The mixture was incubated at 37°C.

  • The formation of the fluorescent product was monitored over time using a fluorescence plate reader.

  • The rate of the reaction was calculated from the linear portion of the fluorescence versus time curve.

  • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory potential of this compound on cytochrome P450 enzymes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Buffer Phosphate Buffer Buffer->Incubation Substrate CYP-Specific Substrate Substrate->Incubation Vorozole This compound (Varying Conc.) Vorozole->Incubation Measurement Measure Fluorescence Incubation->Measurement Initiate with NADPH Data_Analysis Calculate Inhibition & IC50 Measurement->Data_Analysis

Caption: Workflow for determining CYP inhibition by this compound.

This guide provides a foundational understanding of this compound's selectivity. Further detailed kinetic studies, such as determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), would provide a more in-depth characterization of its cross-reactivity. Researchers are encouraged to consult the primary literature for more specific details regarding the experimental conditions for each CYP isoform.

References

A Comparative Analysis of (-)-Vorozole and its Racemate in Aromatase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the levorotatory enantiomer of vorozole, (-)-vorozole, and its racemic mixture. This analysis is supported by experimental data on their respective abilities to inhibit aromatase, a key enzyme in estrogen biosynthesis.

The stereochemistry of a pharmacologically active compound can significantly influence its efficacy and selectivity. Vorozole, a non-steroidal aromatase inhibitor, exists as two enantiomers: the dextrorotatory form, (+)-vorozole (R83842), and the levorotatory form, this compound. The racemic mixture, a 1:1 combination of both enantiomers, is also a subject of study. This guide delves into the comparative efficacy of this compound and its racemate, presenting key experimental findings.

Quantitative Comparison of Aromatase Inhibition

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data consistently demonstrates that the primary aromatase inhibitory activity of vorozole resides in its dextrorotatory (+)-enantiomer.

CompoundTest SystemIC50 (nM)
(+)-Vorozole (R83842)Human Placental Aromatase1.38[1]
(+)-Vorozole (R83842)FSH-stimulated Rat Granulosa Cells1.4 ± 0.5[2]
Racemic Vorozole (R 76713)Rat Granulosa Cells3.0 ± 0.2[3]
This compoundIn vivo (DMBA-induced mammary tumors)No anti-tumoral effect

The IC50 value for the racemic mixture (3.0 nM) is approximately double that of the active (+)-enantiomer (1.4 nM) in the same rat granulosa cell system. This is consistent with the understanding that the inhibitory activity of the racemate is almost exclusively attributable to the (+)-vorozole component, with the (-)-enantiomer contributing minimally to the overall effect.

Mechanism of Action: Aromatase Inhibition Signaling Pathway

Vorozole functions as a competitive inhibitor of aromatase, a cytochrome P450 enzyme essential for the conversion of androgens to estrogens. By binding to the active site of aromatase, vorozole blocks the synthesis of estrone (E1) and estradiol (E2), leading to a reduction in circulating estrogen levels. This mechanism is particularly relevant in the context of hormone-receptor-positive breast cancer, where estrogen acts as a key driver of tumor growth.

Aromatase Inhibition Pathway Mechanism of Vorozole Action Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase Enzyme (Cytochrome P450arom) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Catalyzes Conversion TumorGrowth Estrogen-Receptor Positive Breast Cancer Cell Growth Estrogens->TumorGrowth Stimulates Vorozole This compound / Racemic Vorozole Vorozole->Aromatase Inhibits

Mechanism of Vorozole Action

Experimental Protocols

The determination of aromatase inhibitory activity is crucial for evaluating the efficacy of compounds like vorozole. A standard and widely used method is the in vitro aromatase inhibition assay using human placental microsomes.

Aromatase Inhibition Assay using Human Placental Microsomes

Objective: To determine the in vitro potency of test compounds to inhibit the aromatase enzyme.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H(N)]-androst-4-ene-3,17-dione (radiolabeled substrate)

  • NADPH (cofactor)

  • Test compounds (this compound, racemic vorozole) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled substrate in the phosphate buffer. Prepare an NADPH regenerating system.

  • Incubation: In reaction tubes, combine the human placental microsomes, the NADPH regenerating system, and varying concentrations of the test compound or vehicle control.

  • Initiation of Reaction: Add the radiolabeled androstenedione to each tube to initiate the enzymatic reaction.

  • Incubation Period: Incubate the mixture at 37°C for a specified period (e.g., 20 minutes) to allow for the conversion of the androgen substrate to estrogen. The aromatization process releases tritium from the 1β-position of the substrate as ³H₂O.

  • Termination of Reaction: Stop the reaction by adding a suitable organic solvent (e.g., chloroform).

  • Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unreacted radiolabeled substrate. Centrifuge the samples to pellet the charcoal.

  • Quantification: Transfer the supernatant, containing the ³H₂O, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Aromatase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Human Placental Microsomes Incubation Incubation at 37°C with NADPH Microsomes->Incubation Substrate Radiolabeled Androstenedione Substrate->Incubation Inhibitors Test Compounds (this compound, Racemate) Inhibitors->Incubation Termination Reaction Termination Incubation->Termination Separation Separation of ³H₂O (Charcoal Adsorption) Termination->Separation Quantification Scintillation Counting Separation->Quantification IC50 IC50 Determination Quantification->IC50

Aromatase Inhibition Assay Workflow

Conclusion

The experimental evidence strongly indicates that the aromatase inhibitory efficacy of vorozole is stereoselective, with the (+)-enantiomer being the significantly more potent inhibitor. Consequently, the efficacy of racemic vorozole is primarily driven by its (+)-vorozole content. The (-)-enantiomer, in contrast, exhibits substantially lower, if not negligible, aromatase inhibitory activity at clinically relevant concentrations. For researchers and drug development professionals, this highlights the critical importance of stereochemistry in drug design and the potential for developing more potent and selective therapeutic agents by isolating the active enantiomer.

References

A Head-to-Head Analysis of Aromatase Inhibitors: (-)-Vorozole vs. Exemestane

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of endocrine therapies targeting hormone-receptor-positive breast cancer, aromatase inhibitors (AIs) represent a cornerstone of treatment. This guide provides a detailed comparative analysis of two prominent AIs: (-)-Vorozole, a non-steroidal competitive inhibitor, and Exemestane, a steroidal irreversible inactivator. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visual representations of their mechanisms and relevant biological pathways.

Mechanism of Action: A Tale of Two Inhibitors

This compound and Exemestane both target aromatase, the key enzyme responsible for the conversion of androgens to estrogens. However, their mode of interaction with the enzyme is fundamentally different.

  • This compound : As a third-generation non-steroidal triazole derivative, this compound acts as a reversible competitive inhibitor .[1][2][3] It binds non-covalently to the heme iron atom within the cytochrome P450 active site of the aromatase enzyme, effectively blocking the natural substrate, androstenedione, from binding and being converted to estrone.[1] This competition is reversible, meaning the inhibitor can dissociate from the enzyme.

  • Exemestane : In contrast, Exemestane is a steroidal, androstenedione analogue that functions as an irreversible inactivator , often referred to as a "suicide inhibitor".[][5][6] It acts as a false substrate for aromatase. The enzyme processes Exemestane, generating a reactive intermediate that binds covalently and permanently to the active site.[5][7] This irreversible binding leads to the inactivation of the enzyme, and restoration of aromatase activity requires the synthesis of new enzyme molecules.[5]

Mechanism_of_Action cluster_0 This compound (Reversible) cluster_1 Exemestane (Irreversible) Vorozole This compound Binding_V Reversible Binding (Non-covalent) Vorozole->Binding_V Aromatase_V Aromatase Enzyme Aromatase_V->Binding_V Inhibition_V Competitive Inhibition Binding_V->Inhibition_V Exemestane Exemestane Processing_E Enzymatic Processing Exemestane->Processing_E Aromatase_E Aromatase Enzyme Aromatase_E->Processing_E Binding_E Irreversible Binding (Covalent) Intermediate Reactive Intermediate Processing_E->Intermediate Intermediate->Binding_E Inactivation_E Suicide Inactivation Binding_E->Inactivation_E

Caption: Comparative mechanism of action for this compound and Exemestane.

Comparative In Vitro and In Vivo Efficacy

Both agents are highly potent inhibitors of aromatase, leading to significant suppression of estrogen levels.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro.

CompoundAssay SystemIC50 (nM)Reference
This compound Human Placental Aromatase1.38[2]
Cultured Rat Ovarian Granulosa Cells0.44 - 1.4[2][8]
Exemestane Human Placental Aromatase~5-10 (Ki)[9]

Note: Direct comparative IC50 values from a single study under identical conditions are limited. The provided data is compiled from various sources.

In Vivo Estrogen Suppression

The ultimate therapeutic goal of these agents is to reduce circulating estrogen levels in postmenopausal women, where peripheral aromatization is the primary source of estrogen.

CompoundDosageEstrogen SuppressionPatient PopulationReference
This compound 2.5 mg/day~90% reduction in plasma estradiolPostmenopausal women[1]
Pre-treatment64% (Estrone), 80% (Estradiol) reduction in tissuePostmenopausal breast cancer patients[2]
Exemestane 25 mg/day85-95% reduction in plasma estrogensPostmenopausal women[][9]
25 mg/day>97.9% suppression of whole-body aromatizationPostmenopausal breast cancer patients[10][11]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion properties of a drug determine its dosing schedule and potential for drug-drug interactions.

ParameterThis compoundExemestane
Class Non-steroidal TriazoleSteroidal Androstenedione Analogue
Bioavailability Excellent oral bioavailability[12]Rapidly absorbed, significant first-pass effect
tmax (Peak Plasma Time) Not specified~1.2-2.9 hours[7][13]
Terminal Half-life (t1/2) ~8 hours[3]~24 hours[13]
Metabolism Hepatic[3]Hepatic, primarily via CYP3A4[][7]
Protein Binding Not specified~90%[][13]

Signaling Pathway: Inhibition of Estrogen Synthesis

Both drugs intervene at a critical step in the steroidogenesis pathway, preventing the final aromatization step that produces estrogens. This action is crucial in estrogen receptor-positive (ER+) breast cancers, where estrogen acts as a primary driver of tumor growth.

Estrogen_Synthesis_Pathway Androgens Androgens (e.g., Androstenedione, Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER TumorGrowth Tumor Cell Growth and Proliferation ER->TumorGrowth Vorozole This compound Vorozole->Aromatase Reversibly Inhibits Exemestane Exemestane Exemestane->Aromatase Irreversibly Inactivates

Caption: Inhibition of the estrogen synthesis pathway by this compound and Exemestane.

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical methodologies.

Aromatase Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the aromatase enzyme.

Objective: To determine the IC50 value of test compounds against human recombinant aromatase.

General Protocol:

  • Enzyme Preparation: Human recombinant microsomes containing aromatase (CYP19A1) are used as the enzyme source.[14]

  • Substrate: A fluorogenic substrate or a radiolabeled androgen (e.g., [1β-³H]androstenedione) is used.[14]

  • Reaction Mixture: The reaction is initiated by adding the enzyme, a NADPH regenerating system (cofactor), and the substrate to wells of a microplate.[15]

  • Inhibitor Addition: Test compounds (e.g., this compound, Exemestane) are added at a range of concentrations. A solvent control (no inhibitor) is included to measure maximal enzyme activity.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 10-60 minutes) to allow for the enzymatic reaction and inhibitor interaction.

  • Detection:

    • Fluorometric Method: The formation of a fluorescent product is measured kinetically using a fluorescence plate reader (e.g., Ex/Em = 488/527 nm).[16]

    • Radiometric Method: The rate of tritiated water (³H₂O) released from the conversion of [³H]androstenedione to estrone is quantified by liquid scintillation counting.[14]

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the solvent control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[16]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Experimental_Workflow start Cell Culture (e.g., ER+ Breast Cancer Cells) injection Subcutaneous Injection into Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring (to ~150-200 mm³) injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing: - Vehicle Control - this compound - Exemestane randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight treatment->monitoring endpoint Study Endpoint (e.g., 28 days or tumor burden limit) monitoring->endpoint analysis Analysis: - Tumor Growth Inhibition (TGI) - Plasma Estrogen Levels - Biomarker Analysis endpoint->analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

Objective: To evaluate the ability of this compound and Exemestane to inhibit the growth of estrogen-dependent breast tumors in vivo.

General Protocol:

  • Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID) are typically used.

  • Tumor Implantation: ER-positive human breast cancer cells (e.g., MCF-7) are implanted subcutaneously. To support initial tumor growth in ovariectomized animals, an estrogen supplement (e.g., estradiol pellet) is often co-implanted and later removed before treatment begins.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into treatment groups (e.g., Vehicle Control, this compound, Exemestane).

  • Drug Administration: The compounds are administered orally once daily at specified doses.

  • Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated after a fixed duration or when tumors in the control group reach a maximal allowed size.

  • Analysis: Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI). Plasma may be collected to measure circulating estrogen levels.

Conclusion

This compound and Exemestane are both highly effective and selective aromatase inhibitors, but they achieve this through distinct chemical and mechanistic approaches.

  • This compound exemplifies a potent, reversible non-steroidal inhibitor , offering high selectivity and excellent oral bioavailability.[1][2][12] Its shorter half-life may necessitate more frequent dosing compared to longer-acting agents.[3]

  • Exemestane provides irreversible enzyme inactivation through its steroidal structure, leading to sustained suppression of aromatase activity until new enzyme is synthesized.[5][17] Its longer half-life supports a once-daily dosing regimen.[7][13]

The choice between a reversible competitive inhibitor and an irreversible inactivator for research or therapeutic development depends on the specific scientific question or clinical goal. Understanding these fundamental differences in their mechanism, potency, and pharmacokinetics is crucial for designing experiments and interpreting results in the field of endocrine-targeted cancer research.

References

A Comparative Guide to the In Vivo Efficacy of (-)-Vorozole and Fadrozole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of (-)-Vorozole and Fadrozole

This compound and Fadrozole are both potent inhibitors of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking this enzyme, they reduce circulating estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive (ER+) tumors. Both drugs were developed as treatments for advanced breast cancer in postmenopausal women but have largely been succeeded by newer generation aromatase inhibitors with improved efficacy and safety profiles.[1][2]

It is important to note that the majority of preclinical and clinical development of Vorozole focused on its dextro-isomer, (+)-Vorozole (also known as Rivizor), which is the more pharmacologically active enantiomer.[3][4] The levo-enantiomer, this compound, has been shown to be less active.[4] This guide will present data on the active form of Vorozole and will specify the isomer used in the cited experiments where possible.

Comparative Efficacy in Preclinical Models

The primary model for evaluating the in vivo efficacy of these compounds has been the chemically induced mammary carcinoma model in female Sprague-Dawley rats.

Data on Vorozole Efficacy

Studies on Vorozole have demonstrated its potent anti-tumor effects in the DMBA-induced rat mammary tumor model. The active (+)-enantiomer has shown efficacy comparable to surgical oophorectomy.[4]

ParameterDosageTreatment DurationResultsAnimal ModelReference
Tumor Growth 2.5 mg/kg (+)-Vorozole (twice daily, p.o.)42 days>90% reduction in tumor growth, comparable to ovariectomy. Prevented the appearance of new tumors.DMBA-induced mammary adenocarcinoma in Sprague-Dawley rats[4]
Tumor Regression 2.5 mg/kg Vorozole (body weight)10 days100% regression of mammary tumorsMNU-induced mammary tumors in rats[5]
Serum Estradiol 2.5 mg/kg (+)-Vorozole (twice daily, p.o.)Not specifiedReduced to levels measured in ovariectomized animalsDMBA-induced mammary adenocarcinoma in Sprague-Dawley rats[4]
Data on Fadrozole Efficacy

Fadrozole has also been extensively studied in the DMBA-induced rat mammary tumor model, showing significant anti-proliferative effects.

ParameterDosageTreatment DurationResultsAnimal ModelReference
Tumor Growth 0.5 mg/kg (once daily, p.o.)Not specifiedMore effective than 14 mg/kg once every 7 daysDMBA-induced mammary tumors in female Sprague-Dawley rats[6]
Tumor Diameter and Number 2.0 mg/kg (once daily, p.o.)Not specifiedMost significant reduction in tumor diameter and numberDMBA-induced mammary tumors in female Sprague-Dawley rats[6]
Post-menopausal Model 0.25 mg/kg (twice daily, p.o.)Not specifiedCounteracted androstenedione-induced tumor volume retention after ovariectomyDMBA-induced rat mammary tumor post-menopausal model[6]

Experimental Protocols

DMBA-Induced Mammary Tumor Model for Vorozole

A frequently cited protocol for evaluating Vorozole involves the induction of mammary tumors in female Sprague-Dawley rats using DMBA.

  • Animal Model: Female Sprague-Dawley rats.[4]

  • Tumor Induction: Administration of 7,12-dimethylbenz[a]anthracene (DMBA).[4]

  • Treatment Groups: Animals with established estrogen-dependent mammary adenocarcinomas are randomized into treatment groups, including vehicle control, ovariectomy, and various doses of Vorozole.[4]

  • Drug Administration: Vorozole is administered orally (p.o.), typically twice daily.[4]

  • Efficacy Endpoints:

    • Tumor size is measured regularly to assess changes in tumor volume.

    • The appearance of new tumors is monitored.

    • At the end of the study, blood is collected for hormonal analysis (e.g., estradiol, progesterone, LH, FSH).[4]

DMBA-Induced Mammary Tumor Model for Fadrozole

The protocol for Fadrozole evaluation is similar, with a focus on dose-scheduling effects.

  • Animal Model: Female Sprague-Dawley rats.[6]

  • Tumor Induction: Administration of 7,12-dimethylbenz[a]anthracene (DMBA).[6]

  • Treatment Groups: Rats with established tumors are assigned to different treatment schedules, such as once daily, once every three days, or once every seven days, with varying doses of Fadrozole.[6]

  • Drug Administration: Fadrozole is administered orally (p.o.).[6]

  • Efficacy Endpoints:

    • Tumor diameter and number are monitored.

    • Plasma sex hormone levels are measured.

    • A post-menopausal model can be established through ovariectomy followed by androstenedione supplementation to assess efficacy in a low-estrogen environment representative of post-menopausal women.[6]

Visualizing Experimental Workflows and Signaling Pathways

Aromatase Inhibition Signaling Pathway

Both this compound and Fadrozole act by inhibiting the aromatase enzyme, which is a critical step in the biosynthesis of estrogens from androgens. This pathway is central to their anti-tumor effect in hormone-sensitive cancers.

Aromatase_Inhibition Mechanism of Aromatase Inhibitors Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase Enzyme (Cytochrome P450 19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens Conversion EstrogenReceptor Estrogen Receptor (ER) Estrogens->EstrogenReceptor Binding and Activation TumorGrowth Tumor Cell Proliferation and Survival EstrogenReceptor->TumorGrowth Stimulation AIs Aromatase Inhibitors (this compound, Fadrozole) AIs->Aromatase Inhibition

Caption: Aromatase inhibitors block estrogen synthesis.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an aromatase inhibitor in a DMBA-induced mammary tumor model.

Experimental_Workflow Workflow for In Vivo Efficacy of Aromatase Inhibitors cluster_setup Model Development cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Female Sprague-Dawley Rats Tumor_Induction DMBA Administration Animal_Model->Tumor_Induction Tumor_Development Tumor Palpation and Measurement Tumor_Induction->Tumor_Development Randomization Randomization into Groups (Vehicle, Drug, Ovariectomy) Tumor_Development->Randomization Treatment_Admin Oral Administration of This compound or Fadrozole Randomization->Treatment_Admin Monitoring Regular Monitoring of Tumor Size and Animal Health Treatment_Admin->Monitoring Endpoint_Measurement Endpoint Data Collection (Tumor Weight, Blood Samples) Monitoring->Endpoint_Measurement Hormone_Analysis Serum Hormone Level Analysis (e.g., Estradiol) Endpoint_Measurement->Hormone_Analysis Statistical_Analysis Statistical Comparison of Treatment Groups Hormone_Analysis->Statistical_Analysis

References

Validating In Vitro Efficacy of (-)-Vorozole in Preclinical Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the translation of promising in vitro data to successful in vivo outcomes is a critical milestone. This guide provides a comparative overview of the validation of (-)-Vorozole, a potent and selective non-steroidal aromatase inhibitor, from cell-free and cell-based assays to established animal models of hormone-dependent breast cancer.

This compound is the dextro-enantiomer of the triazole derivative R 76,713, which reversibly inhibits cytochrome P450 aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3] Its high potency and selectivity, first established in vitro, have been subsequently validated in animal models, demonstrating its potential as an anti-neoplastic agent for estrogen-receptor-positive (ER+) cancers.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its potency, selectivity, and efficacy.

Table 1: Summary of In Vitro Potency and Selectivity of this compound

Assay TypeSystemParameterValueSelectivity MarginReference
Potency Human Placental AromataseIC₅₀1.38 nM-[1]
Cultured Rat Ovarian Granulosa CellsIC₅₀0.44 nM-[1]
FSH-Stimulated Rat Granulosa CellsIC₅₀1.4 ± 0.5 nM-[2][4]
Selectivity Steroid Biosynthesis (Rat Testicular/Adrenal Cells)IC₅₀>10 µM>7,000x[2]
Steroid Receptor Binding (Estrogen, Progestin, etc.)IC₅₀>10 µM>7,000x[1][2]
Other P450-dependent reactions--~10,000x[5]

Table 2: Summary of In Vivo Efficacy of this compound in Animal Models

Animal ModelTreatment ProtocolKey FindingQuantitative ResultReference
PMSG-primed Female RatsSingle oral administrationPlasma Estradiol ReductionED₅₀ = 0.0034 mg/kg[2]
DMBA-Induced Rat Mammary Carcinoma2.5 mg/kg b.i.d. (oral)Tumor Growth InhibitionSimilar to ovariectomy[2][5]
MNU-Induced Rat Mammary Carcinoma2.5 mg/kg/dayTumor Regression100%[6]
0.32 mg/kg/dayTumor Regression60%[6]
0.08 mg/kg/dayTumor Regression20%[6]
Ovariectomized Nude Mice (JEG-3 Choriocarcinoma)5-day treatment (oral)Uterus Weight ReductionDose-dependent[2]

Signaling Pathway and Experimental Workflow

Visualizing the mechanism of action and the experimental approach is crucial for understanding the validation process.

G cluster_0 Mechanism of Aromatase Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Conversion Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates Gene Gene Transcription & Cell Proliferation ER->Gene Vorozole This compound Vorozole->Aromatase Inhibits

Caption: Mechanism of this compound action.

G cluster_1 In Vivo Validation Workflow A 1. Animal Model Induction (e.g., DMBA/MNU administration in rats) B 2. Tumor Development (Palpable tumors appear) A->B C 3. Group Allocation (Control vs. Vorozole-treated groups) B->C D 4. Treatment Administration (Oral gavage with varying doses) C->D E 5. Monitoring & Measurement (Tumor volume, body weight, serum estradiol levels) D->E F 6. Endpoint Analysis (Tumor histopathology, cell proliferation (BrdU), apoptosis assays) E->F G 7. Data Comparison (Validate in vitro findings: - Tumor regression - Reduced estradiol) F->G

Caption: Workflow for in vivo validation.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings.

Protocol 1: In Vitro Aromatase Inhibition Assay (Rat Granulosa Cells)

This protocol is adapted from methods used to determine the IC₅₀ of aromatase inhibitors.

  • Cell Culture: Ovarian granulosa cells are harvested from immature female rats stimulated with Pregnant Mare Serum Gonadotropin (PMSG) or Follicle-Stimulating Hormone (FSH).[2] The cells are cultured in a suitable medium supplemented with androstenedione (an aromatase substrate).

  • Compound Incubation: Cells are treated with a range of concentrations of this compound or a vehicle control.

  • Aromatase Activity Measurement: Aromatase activity is quantified by measuring the amount of estradiol produced. This is typically done using a tritiated water-release assay, where [³H]-androstenedione is used as a substrate, and the formation of ³H₂O is proportional to estrogen synthesis.

  • Data Analysis: The concentration of estradiol in the culture medium is measured via radioimmunoassay (RIA) or ELISA. The results are plotted as the percentage of inhibition versus the log concentration of this compound to calculate the IC₅₀ value.

Protocol 2: In Vivo DMBA-Induced Mammary Carcinoma Model

This is a widely accepted model for studying hormone-dependent breast cancer.[2][5]

  • Carcinogen Induction: At approximately 50-55 days of age, female Sprague-Dawley rats are administered a single oral dose of 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors.

  • Tumor Monitoring: Animals are palpated weekly to monitor for the appearance of tumors. Once a palpable tumor is confirmed, its dimensions are measured with calipers.

  • Treatment: When tumors reach a predetermined size, animals are randomized into control and treatment groups. The treatment group receives this compound, typically via oral gavage, at a specified dose (e.g., 2.5 mg/kg, twice daily).[2] The control group receives the vehicle.

  • Efficacy Evaluation: Tumor size and animal body weight are recorded regularly throughout the study. The primary endpoint is the change in tumor volume. Complete regression is defined as the disappearance of the tumor.

  • Hormonal Analysis: At the end of the study, blood samples are collected to measure serum estradiol levels, confirming the systemic inhibition of aromatase.[6]

  • Surrogate Marker Analysis: Tumors can be excised for further analysis, including immunohistochemistry for proliferation markers (e.g., BrdU, Ki-67) and apoptosis markers (e.g., TUNEL assay), to elucidate the cellular mechanisms of tumor regression.[6]

This guide demonstrates that the potent and selective in vitro aromatase inhibition by this compound translates effectively into dose-dependent tumor regression and systemic estrogen suppression in relevant animal models, thereby validating its preclinical efficacy.

References

A Comparative Analysis of (-)-Vorozole and the Next Wave of Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation aromatase inhibitor (-)-vorozole against emerging novel inhibitors. It includes a comprehensive data summary, detailed experimental methodologies, and visualizations of key biological pathways and workflows.

This compound, a potent and selective non-steroidal aromatase inhibitor, has been a significant tool in the study of estrogen-dependent diseases. However, the relentless pursuit of more effective and targeted therapies has led to the development of novel aromatase inhibitors with potentially greater efficacy. This guide benchmarks this compound against these next-generation compounds, offering a critical overview for future research and development.

Performance Benchmark: Aromatase Inhibitory Potency

The primary measure of an aromatase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the aromatase enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for this compound and other notable aromatase inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.

InhibitorGenerationTarget SystemIC50 (nM)
This compound Third-GenerationHuman Placental Aromatase[1]1.38
Cultured Rat Ovarian Granulosa Cells[1][2]0.44 - 1.4
Recombinant Human Aromatase (CYP19A1)[3]4.17
Letrozole Third-GenerationRecombinant Human Aromatase (CYP19A1)[3][4]7.27
Anastrozole Third-GenerationNot Specified~15
Compound 13h Fourth-GenerationNot Specified0.09 [5]
Compound 3b Novel AzoleNot Specified0.2[6]
S-(+)-enantiomer Novel DASIJEG-3 Cells0.52[7]

Experimental Protocols

To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for key in vitro aromatase inhibition assays are provided below.

In Vitro Fluorometric Aromatase Inhibition Assay (Cell-Free)

This assay measures the ability of a compound to inhibit the activity of recombinant human aromatase in a cell-free system.

Materials:

  • Recombinant Human Aromatase (CYP19A1)

  • Aromatase Substrate (e.g., a fluorogenic substrate)

  • NADPH Generating System

  • Aromatase Assay Buffer

  • Test Compounds (e.g., this compound, novel inhibitors)

  • Positive Control (e.g., Letrozole)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the recombinant human aromatase enzyme and the NADPH generating system in the aromatase assay buffer.

  • Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control and a no-inhibitor (vehicle) control.

  • Initiate the enzymatic reaction by adding the fluorogenic aromatase substrate to all wells.

  • Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Monitor the reaction over a set period at a constant temperature (e.g., 37°C).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Aromatase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on aromatase activity within a cellular context, typically using a human breast cancer cell line that expresses aromatase, such as MCF-7.

Materials:

  • MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)

  • Assay medium (phenol red-free medium with charcoal-stripped FBS)

  • Testosterone (aromatase substrate)

  • Test Compounds

  • Positive Control (e.g., Letrozole)

  • Cell viability reagent (e.g., MTT or a fluorometric reagent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (for absorbance or fluorescence)

Procedure:

  • Seed MCF-7aro cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.

  • Replace the growth medium with assay medium containing testosterone.

  • Add the test compounds at various concentrations to the wells. Include appropriate controls.

  • Incubate the plates for a period sufficient for testosterone to be converted to estradiol and stimulate cell proliferation (typically 48-72 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's protocol.

  • Measure the absorbance or fluorescence to quantify cell proliferation.

  • Calculate the percentage of inhibition of testosterone-induced cell proliferation for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Aromatase Inhibitor Screening prep Prepare Reagents and Cells seeding Seed Cells (for cell-based assay) treatment Add Test Compounds prep->treatment seeding->treatment incubation Incubate treatment->incubation readout Measure Activity/Viability incubation->readout analysis Data Analysis (IC50 determination) readout->analysis

Experimental Workflow for Aromatase Inhibitor Screening

G cluster_pathway Aromatase Inhibition Signaling Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER GeneExpression Gene Expression (Proliferation, Growth) ER->GeneExpression Vorozole This compound / Novel Inhibitors Vorozole->Aromatase Inhibition

Aromatase Inhibition Signaling Pathway

Conclusion

This compound remains a potent third-generation aromatase inhibitor. However, the emergence of novel, including "fourth-generation," inhibitors with picomolar IC50 values signals a significant advancement in the field. The data and protocols presented in this guide are intended to provide a valuable resource for the continued development of more effective therapies targeting aromatase. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potencies of these promising new agents.

References

Safety Operating Guide

Proper Disposal of Vorozole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Vorozole, a competitive aromatase inhibitor, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3] Due to its classification as a potent, pharmacologically active material that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict protocols must be followed.[4] This guide provides essential, step-by-step procedures for the safe handling and disposal of Vorozole waste in a research environment.

Hazard and Safety Summary

Before handling Vorozole, it is crucial to be aware of its primary hazards. This information directly informs the necessary precautions for disposal.

Identifier Information Reference
CAS Number 129731-10-8[4]
Molecular Formula C₁₆H₁₃ClN₆[4]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[4]
GHS Precautionary Statements P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant[4]

Step-by-Step Disposal Protocol

The guiding principle for managing Vorozole waste is to prevent its generation where possible and to ensure that any waste generated is handled in a way that minimizes risk.[2] All disposal activities must comply with local, state, and federal regulations.[5]

Waste Identification and Segregation
  • Identify all Vorozole waste streams: This includes pure, unused product, contaminated lab materials (e.g., gloves, pipette tips, bench paper), empty containers, and solutions containing Vorozole.

  • Segregate Vorozole waste: Do not mix Vorozole waste with non-hazardous or other types of chemical waste.[6] Use dedicated, clearly labeled, and appropriate waste containers.[1][7]

Packaging and Labeling
  • Solid Waste: Collect solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) in a designated, puncture-resistant container with a secure lid.

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Ensure the container material is appropriate for the solvent used.

  • Empty Containers: Even empty containers can retain product residue and should be treated as hazardous waste.[8] Do not rinse them into the sanitary sewer system. Seal and dispose of them via the chemical waste stream.

  • Labeling: Clearly label every waste container with "Hazardous Waste," the full chemical name "Vorozole," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[3]

Storage
  • Designated Area: Store sealed waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area within or near the laboratory.[1][3]

  • Secondary Containment: Use secondary containment (e.g., a larger, chemically resistant tray or bin) to prevent the spread of material in case of a leak.

  • Inventory: Keep a log of the waste generated, including the quantity and date of generation.[3]

Final Disposal
  • Licensed Waste Disposal Company: Arrange for the collection and disposal of Vorozole waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Approved Disposal Method: The recommended method for final disposal is incineration at an approved and licensed waste disposal plant.[4][8] This ensures the complete destruction of the active pharmacological ingredient.

  • Avoid Environmental Release: Under no circumstances should Vorozole or its containers be disposed of in regular trash or flushed down the drain.[4][9] Its high toxicity to aquatic life necessitates strict containment.[4]

Accidental Release and Spill Protocol

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[9]

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4] A respirator may be necessary depending on the scale of the spill and the potential for aerosolization.[4]

  • Contain and Clean:

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[5][8] Using a vacuum with a HEPA filter is recommended.[8]

    • For liquid spills, cover with an inert absorbent material (e.g., diatomite, universal binders).[4]

  • Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[4]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous Vorozole waste.[4]

Vorozole Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Vorozole in a laboratory setting.

VorozoleDisposalWorkflow cluster_prep 1. Identification & Segregation cluster_packaging 2. Packaging & Labeling cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Identify Vorozole Waste (Unused chemical, contaminated labware, PPE, solutions) segregate Segregate into Dedicated Hazardous Waste Container start->segregate package Package Securely (Leak-proof, sealed container) segregate->package label_waste Label Container Clearly: - 'Hazardous Waste' - 'Vorozole' - Hazard Symbols (Toxic, Environmental) package->label_waste store Store in Designated Satellite Accumulation Area label_waste->store containment Use Secondary Containment store->containment contact_ehs Contact EHS or Approved Waste Contractor for Pickup containment->contact_ehs document Complete Waste Disposal Documentation/Log contact_ehs->document disposal Final Disposal via Incineration at Approved Facility document->disposal

Caption: Workflow for the safe disposal of Vorozole waste.

References

Personal protective equipment for handling Vorozole, (-)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vorozole, (-)-

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Vorozole, (-)-, a potent non-steroidal aromatase inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.

Hazard Identification and Classification

Vorozole, (-)- is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects.[1]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Vorozole, (-)- to prevent exposure. The following table outlines the required PPE for various tasks.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles and a face shield.[3][4]Two pairs of chemotherapy-grade gloves (e.g., nitrile), with the outer glove covering the gown cuff.[5]Disposable, back-closing gown resistant to hazardous drugs.[5][6]A NIOSH-approved N95 respirator or higher.[7]
Administering the Compound Chemical splash goggles.[4]Two pairs of chemotherapy-grade gloves.[5]Disposable, back-closing gown.[5][6]Recommended, based on risk assessment.
Cleaning and Decontamination Chemical splash goggles and a face shield.[3][4]Heavy-duty, chemical-resistant gloves.Impervious, disposable gown.[1]A NIOSH-approved N95 respirator or higher.[7]
Waste Disposal Chemical splash goggles.[4]Two pairs of chemotherapy-grade gloves.[5]Disposable, back-closing gown.[5][6]Recommended, based on risk assessment.

Operational and Disposal Plans

Safe Handling Workflow

The following diagram illustrates the essential steps for safely handling Vorozole, (-)- from receipt to disposal.

SafeHandlingWorkflow cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Procedure cluster_cleanup Decontamination and Disposal Receive Receive Vorozole, (-)- Inspect Inspect Container for Damage Receive->Inspect Store Store in a Tightly Sealed Container at -20°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE PrepareWorkstation Prepare Ventilated Workstation (e.g., Fume Hood) DonPPE->PrepareWorkstation Weigh Weigh and Prepare Solution PrepareWorkstation->Weigh Administer Administer Compound Weigh->Administer Monitor Monitor Experiment Administer->Monitor Decontaminate Decontaminate Work Surfaces and Equipment Monitor->Decontaminate DisposeWaste Dispose of Contaminated Waste in a Labeled Hazardous Waste Container Decontaminate->DisposeWaste DoffPPE Doff PPE in Designated Area DisposeWaste->DoffPPE

Caption: Workflow for Safe Handling of Vorozole, (-)-.

Experimental Protocols

Storage Conditions

Proper storage is crucial to maintain the stability of Vorozole, (-)- and prevent accidental exposure.

FormStorage TemperatureConditions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent-80°CKeep away from direct sunlight and sources of ignition.[1]

Spill Management

In the event of a spill, immediately evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: Cover the spill with an absorbent material, such as a chemotherapy spill pad or vermiculite.

  • Decontamination: Clean the spill area with a deactivating agent (e.g., 10% bleach solution followed by sterile water) and wipe dry.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan

All waste contaminated with Vorozole, (-)- must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.

Waste Segregation and Collection

  • Sharps: Contaminated needles, syringes, and other sharp objects should be placed in a designated sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.[1]

  • Liquid Waste: Unused solutions containing Vorozole, (-)- should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]

Final Disposal

Dispose of all Vorozole, (-)- waste through an approved hazardous waste disposal facility.[1][2] Ensure that all containers are properly labeled with the contents and associated hazards. For unused medication in a non-laboratory setting, follow FDA guidelines for disposal of medicines not on the flush list, which involves mixing with an undesirable substance and placing it in the household trash.[8] However, in a research setting, institutional hazardous waste procedures must be followed.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.